2,4-D-Methyl
Description
Historical Perspectives and Evolution of Research on Phenoxy Herbicides
The story of phenoxy herbicides began in the early 1940s, a period of intense agricultural research driven by wartime needs. purdue.edu British and American scientists, working independently, discovered that certain phenoxy acetic acids could act as potent plant growth regulators. This research culminated in the commercial release of 2,4-D in 1946, which revolutionized agriculture by becoming the first successful selective herbicide. purdue.eduwikipedia.org It could effectively control broadleaf weeds in cereal crops like wheat and corn without harming the crops themselves.
This pioneering discovery spurred a wave of research, leading to the development of a family of related phenoxy herbicides, including (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). ucanr.edu Scientists also began modifying the 2,4-D acid into various salt and ester forms to enhance its performance. The ester formulations, such as Methyl (2,4-dichlorophenoxy)acetate, were found to be particularly effective under certain conditions. 24d.info Despite the development of many other classes of herbicides over the decades, phenoxy herbicides like 2,4-D and its derivatives remain crucial tools in vegetation management worldwide. ucanr.edu
Significance of Methyl (2,4-dichlorophenoxy)acetate as a Chemical Entity in Agrochemistry and Environmental Science
Methyl (2,4-dichlorophenoxy)acetate is significant primarily as a pro-herbicide, a substance that is converted into an active herbicide after application. In its pure form, 2,4-D is a crystalline solid, which must be formulated as a salt or ester to be mixed with water or oil for spraying. 24d.info The methyl ester is one of many ester formulations developed for this purpose.
Ester formulations like Methyl (2,4-dichlorophenoxy)acetate are particularly important for several reasons. They are more soluble in oils and can more effectively penetrate the waxy cuticle of a plant's leaves compared to water-soluble amine salt formulations. 24d.infobayer.us This enhanced absorption makes them particularly potent and more resistant to being washed off by rain. 24d.info This property is especially advantageous for controlling weeds with thick, waxy leaves or under cool and dry conditions where plant growth is less active. 24d.info
From an environmental perspective, the fate of Methyl (2,4-dichlorophenoxy)acetate is intrinsically linked to its hydrolysis into the 2,4-D acid. Esters of 2,4-D are known to be sensitive to hydrolysis, and this transformation is a primary pathway for the compound in soil and water. wikipedia.orgfao.org The rapid hydrolysis of various 2,4-D esters in non-sterile soils (over 72% within 72 hours) means the environmental presence of the ester is transient, quickly leading to the formation of the more persistent 2,4-D acid, which is then subject to further microbial degradation. fao.org
Ester Hydrolysis and Bioactivation of Methyl (2,4-dichlorophenoxy)acetate to 2,4-Dichlorophenoxyacetic Acid
The herbicidal activity of Methyl (2,4-dichlorophenoxy)acetate is entirely dependent on its conversion to the parent compound, 2,4-Dichlorophenoxyacetic acid. This process, known as ester hydrolysis, cleaves the methyl group from the acetate (B1210297) side chain, releasing the free acid which functions as the active toxin within the plant.
This conversion is a classic example of bioactivation, where a less active compound is transformed into a more active one within a biological system. The initial ester form facilitates entry into the target weed, and once inside, hydrolysis releases the active molecule where it can exert its effect. ucanr.edu This process occurs both in the environment, through chemical and microbial action, and within the plant itself via enzymatic pathways. fao.orgnih.gov
Enzymatic Mechanisms of Ester Hydrolysis
The hydrolysis of Methyl (2,4-dichlorophenoxy)acetate within plants is an enzymatic process. The key enzymes responsible for this reaction are carboxylesterases . nih.govnih.gov These enzymes are part of a large family of serine hydrolases that cleave ester bonds. nih.gov
Research has identified specific carboxylesterases in various plant species that are capable of hydrolyzing pro-herbicidal esters. nih.gov In a study using the model plant Arabidopsis thaliana, an enzyme designated AtCXE12 was identified as the major carboxylesterase responsible for converting Methyl (2,4-dichlorophenoxy)acetate into the phytotoxic 2,4-D acid. nih.gov When the gene for this enzyme was knocked out, the plants showed significantly reduced ability to hydrolyze the ester and, consequently, were less sensitive to its herbicidal effects, confirming the enzyme's role in bioactivation. nih.gov Similarly, studies in soil have shown that the rapid hydrolysis of 2,4-D esters is due to microbial activity, indicating that microbial esterases also play a crucial role in the environmental breakdown and activation of these compounds. fao.org
Biological Implications of Pro-herbicide Conversion
The use of a pro-herbicide strategy, employing esters like Methyl (2,4-dichlorophenoxy)acetate, has significant biological implications. The primary advantage is enhanced efficacy. Because esters are more lipid-soluble (lipophilic), they can penetrate the protective waxy cuticle of a weed's leaves more efficiently than the water-soluble amine salts. 24d.infobayer.us This rapid uptake ensures that more of the active ingredient reaches its target sites within the plant. bayer.us
Once inside the plant, the conversion to the active 2,4-D acid is what triggers the herbicidal effect. 2,4-D mimics the natural plant growth hormone indole-3-acetic acid (IAA), but unlike IAA, its concentration and activity are not regulated by the plant. purdue.edu This leads to uncontrolled, unsustainable cell division and growth, which disrupts the plant's vascular tissues, causing the stem to twist, leaves to wither, and ultimately, the death of the plant. purdue.eduwikipedia.org
Therefore, the conversion of the pro-herbicide is the critical link between application and effect. The ester formulation provides an effective delivery vehicle, while the subsequent hydrolysis unleashes the potent, unregulated auxin mimic that is lethal to susceptible broadleaf plants. wikipedia.orgucanr.edu This two-step process allows for more efficient and powerful weed control compared to applying the acid form directly. 24d.infobayer.us
Data Tables
Table 1: Physicochemical Properties of Methyl (2,4-dichlorophenoxy)acetate and 2,4-Dichlorophenoxyacetic Acid
| Property | Methyl (2,4-dichlorophenoxy)acetate | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| Synonyms | 2,4-D methyl ester | 2,4-D |
| CAS Number | 1928-38-7 | 94-75-7 |
| Molecular Formula | C₉H₈Cl₂O₃ | C₈H₆Cl₂O₃ |
| Molecular Weight | 235.06 g/mol | 221.04 g/mol |
| Physical State | Not specified | Crystalline powder, solid |
| Color | Not specified | White to yellow |
| Melting Point | Not specified | 138-140.5 °C |
| Boiling Point | Not specified | 160 °C (at reduced pressure) |
| Water Solubility | Insoluble | 540-900 mg/L at 20-25 °C |
Data sourced from references: 24d.info, fao.org, , epa.gov, wikipedia.org, wikipedia.org,
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
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InChI |
InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIGZMADSFQMOI-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041349 | |
| Record name | 2,4-D-methyl | |
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Molecular Weight |
235.06 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | 2,4-D-methyl ester | |
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Vapor Pressure |
0.0023 [mmHg] | |
| Record name | 2,4-D-methyl ester | |
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CAS No. |
1928-38-7, 2176-70-7 | |
| Record name | 2,4-D methyl ester | |
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| Record name | 2,4-D-methyl [ISO] | |
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| Record name | 2,4-D methyl ester | |
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| Record name | Methyl 2,4-dichlorophenoxyacetate | |
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| Record name | Methyl 2,4-dichlorophenoxyacetate | |
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| Record name | 2,4-D-METHYL | |
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Environmental Fate and Transport of Methyl 2,4 Dichlorophenoxy Acetate
Abiotic Degradation Pathways
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis. These reactions are significantly influenced by environmental conditions such as pH, temperature, and the presence of other substances in the soil and water.
Hydrolysis Kinetics and Environmental Factors Influencing the Hydrolysis of Methyl (2,4-dichlorophenoxy)acetate
The primary abiotic degradation pathway for methyl (2,4-dichlorophenoxy)acetate is hydrolysis, which cleaves the ester bond to form 2,4-dichlorophenoxyacetic acid (2,4-D) and methanol (B129727). This process is a critical first step, as the resulting 2,4-D acid is the molecule that is then primarily subjected to further microbial degradation.
The rate of hydrolysis for 2,4-D esters is highly dependent on pH. Under alkaline conditions, hydrolysis is significantly accelerated. For instance, studies on similar 2,4-D esters, such as the 2-ethylhexyl (EH) ester, demonstrate this pH dependency. While specific kinetic data for the methyl ester is not always isolated in environmental studies, the general principles of ester hydrolysis apply. The hydrolysis of the 2-ethylhexyl ester shows a half-life of 48 days at a neutral pH of 7, which dramatically shortens to 2.2 days at a more alkaline pH of 9. nih.gov This indicates that in alkaline waters or soils, methyl (2,4-dichlorophenoxy)acetate would be rapidly converted to 2,4-D. Conversely, under acidic conditions, the hydrolysis rate is much slower. nih.gov
Environmental factors beyond pH also play a crucial role. The rate of ester hydrolysis has been observed to decrease with lower soil moisture content. nih.gov Furthermore, the molecular weight and structure of the alcohol portion of the ester can influence the hydrolysis rate. nih.gov In natural water bodies, the hydrolysis of 2,4-D esters is often the main pathway for their initial transformation. scialert.net
Table 1: Illustrative Hydrolysis Half-life of 2,4-D Ethylhexyl Ester at Different pH Values
| pH | Half-life (days) |
| 5 | 77.7% remained after 30 days |
| 7 | 48 |
| 9 | 2.2 |
Note: Data is for 2,4-D 2-ethylhexyl ester and serves to illustrate the principle of pH-dependent hydrolysis for 2,4-D esters. nih.govoup.com
Photolytic Transformation of Methyl (2,4-dichlorophenoxy)acetate
Photolytic transformation, or photodegradation, is the breakdown of chemicals by light energy, particularly ultraviolet (UV) radiation from the sun. For methyl (2,4-dichlorophenoxy)acetate and its primary metabolite 2,4-D, photolysis can occur, although it is generally considered a slower degradation process compared to microbial breakdown in soil. nih.gov
Direct photolysis of the 2,4-D molecule by sunlight can be slow. nih.gov However, the process can be significantly enhanced in the presence of certain substances that act as photocatalysts. Titanium dioxide (TiO2), for example, has been shown to be an effective photocatalyst for the degradation of 2,4-D in water. nih.govnih.gov When irradiated, TiO2 generates highly reactive hydroxyl radicals that can oxidize and break down the herbicide. nih.gov The rate of this photocatalytic degradation is also influenced by pH. nih.govnih.gov
Influence of Environmental Matrices on Abiotic Degradation
The environmental matrix—be it soil, water, or sediment—has a profound influence on the abiotic degradation of methyl (2,4-dichlorophenoxy)acetate.
In soil, the presence of soil particles and their associated microbial activity can lead to enhanced rates of hydrolysis compared to sterile water systems. oup.com The behavior and availability of 2,4-D and its esters are greatly influenced by soil properties such as organic matter content and pH. nih.gov Adsorption to soil particles is stronger in soils with higher organic matter content and lower pH. nih.govasm.org This adsorption can reduce the concentration of the chemical available in the soil solution for degradation or transport.
In aquatic systems, the chemical properties of the water, such as pH and the presence of natural sensitizers, dictate the rates of hydrolysis and photolysis. As mentioned, alkaline pH significantly accelerates hydrolysis. nih.govoup.com While 2,4-D esters may persist for some time under acidic abiotic aquatic conditions, they are generally short-lived in most natural water environments due to rapid hydrolysis and biodegradation. nih.govmicrobiologyresearch.org
Biotic Degradation Mechanisms of Methyl (2,4-dichlorophenoxy)acetate and its Metabolites
Biotic degradation, driven by microorganisms, is the primary mechanism for the breakdown of methyl (2,4-dichlorophenoxy)acetate in the environment. The process begins with the hydrolysis of the ester to 2,4-D, which is then utilized by a diverse range of soil and water microbes as a source of carbon and energy.
Microbial Degradation of Methyl (2,4-dichlorophenoxy)acetate
The microbial degradation of methyl (2,4-dichlorophenoxy)acetate proceeds after its initial, often rapid, hydrolysis to 2,4-D. nih.gov Therefore, the microbial communities that degrade 2,4-D are central to the ultimate fate of the original ester compound. This degradation is predominantly an aerobic process.
The first step in the microbial breakdown of the 2,4-D molecule is the cleavage of the acetic acid side chain, which yields 2,4-dichlorophenol (B122985) (2,4-DCP). tandfonline.com This crucial step is catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme, which is encoded by the tfdA gene in many well-studied 2,4-D-degrading bacteria. nih.govwikipedia.org Following the formation of 2,4-DCP, the aromatic ring is hydroxylated to form 3,5-dichlorocatechol, which then undergoes ring cleavage, leading to further breakdown into simpler aliphatic acids that can enter central metabolic pathways. tandfonline.com
A wide array of microorganisms capable of degrading 2,4-D, the metabolite of methyl (2,4-dichlorophenoxy)acetate, have been isolated from the environment and characterized. These microbes are found in soils and sediments, particularly those with a history of herbicide application. scialert.net
Bacterial Degraders: Numerous bacterial genera have been identified with the ability to degrade 2,4-D. These include:
Pseudomonas : Species like Pseudomonas putida have been shown to effectively use 2,4-D as a sole source of carbon and energy. scialert.netoup.com
Cupriavidus : Cupriavidus necator (formerly known as Ralstonia eutropha) strain JMP134 is one of the most well-characterized 2,4-D degrading bacteria. nih.govtandfonline.com Another identified species is Cupriavidus campinensis. nih.gov
Achromobacter, Alcaligenes, Arthrobacter : These genera have also been reported to contain species capable of 2,4-D degradation. scialert.netoup.com
Bradyrhizobium and Sphingomonas : Strains from these genera, often isolated from pristine environments, have been found to possess novel genes (cad genes) for 2,4-D degradation, suggesting different evolutionary pathways for this metabolic capability. nih.govnih.govjst.go.jp
Halophilic Bacteria : Isolates from highly saline and alkaline environments, such as those belonging to the family Halomonadaceae, have demonstrated the ability to degrade 2,4-D under extreme conditions. nih.govmicrobiologyresearch.org
Fungal Degraders: Fungi also play a role in the breakdown of 2,4-D. Several fungal genera have been identified as capable degraders:
Fusarium and Verticillium : These filamentous fungi, isolated from contaminated soils, have been shown to degrade 2,4-D. nih.govvu.nl
White-rot fungi : Species such as Rigidoporus sp. can degrade 2,4-D, a process that has been linked to the activity of extracellular enzymes like laccases and cytochrome P450-type enzymes. vu.nlnih.gov
Other reported fungal degraders include species from the genera Aspergillus , Penicillium , and Trichoderma . nih.gov
The degradation efficiency can be influenced by environmental conditions such as pH and temperature, with optimal conditions varying between different microbial species. For example, Pseudomonas putida has shown optimal degradation at a pH of 6.5 and a temperature of 30°C. scialert.net
Table 2: Examples of Microorganisms Capable of Degrading 2,4-Dichlorophenoxyacetic Acid (2,4-D)
| Kingdom | Genus | Example Species/Strain | Key Characteristics/Enzymes |
| Bacteria | Cupriavidus | C. necator JMP134, C. campinensis | Well-characterized tfd gene pathway. nih.govtandfonline.com |
| Bacteria | Pseudomonas | P. putida | Can use 2,4-D as a sole carbon source. scialert.net |
| Bacteria | Bradyrhizobium | HW13 | Possesses novel cad degradation genes. nih.gov |
| Bacteria | Halomonadaceae family | Strain I-18 | Degrades 2,4-D in high salt, alkaline conditions. nih.govmicrobiologyresearch.org |
| Fungi | Rigidoporus | Rigidoporus sp. FMD21 | Utilizes laccase and cytochrome P450 enzymes. vu.nlnih.gov |
| Fungi | Fusarium | - | Isolated from herbicide-contaminated soil. nih.govvu.nl |
| Fungi | Verticillium | - | Isolated from herbicide-contaminated soil. nih.govvu.nl |
Biochemical Pathways of Microbial Methyl (2,4-dichlorophenoxy)acetate Biotransformation
The microbial biotransformation of Methyl (2,4-dichlorophenoxy)acetate is a critical process influencing its persistence in the environment. While much of the research has focused on its close relative, 2,4-dichlorophenoxyacetic acid (2,4-D), the initial step in the degradation of the methyl ester involves its hydrolysis to 2,4-D. Following this, the established 2,4-D degradation pathways become relevant.
The most well-documented aerobic degradation pathway for 2,4-D is initiated by the cleavage of the ether bond. researchgate.net This crucial first step is catalyzed by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene. nih.gov This reaction converts 2,4-D into 2,4-dichlorophenol (2,4-DCP) and glyoxylate. nih.gov Subsequently, 2,4-DCP is hydroxylated by 2,4-DCP hydroxylase (tfdB) to form dichlorocatechol. nih.gov The aromatic ring is then cleaved by chlorocatechol 1,2-dioxygenase (tfdC), leading to the formation of 2,4-dichloro-cis,cis-muconate. nih.gov This intermediate is further metabolized through a series of enzymatic reactions catalyzed by chloromuconate cycloisomerase (tfdD), chlorodienelactone hydrolase (tfdE), and chloromaleylacetate reductase (tfdF), ultimately funneling the breakdown products into the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov
Under anaerobic conditions, the biotransformation of 2,4-D is less understood but is known to occur. nih.govresearchgate.net Some studies suggest that reductive dechlorination is a key process in the anaerobic breakdown of 2,4-D. nih.gov The transformation can lead to the formation of intermediates such as 4-chlorophenoxyacetic acid (4-CPA), 2-chlorophenol (B165306) (2-CP), and 4-chlorophenol (B41353) (4-CP). researchgate.net The complete mineralization under anaerobic conditions often involves complex microbial consortia, including methanogenic and sulfate-reducing bacteria. researchgate.net
Genetic Basis of Methyl (2,4-dichlorophenoxy)acetate Biodegradation (e.g., tfdA-like genes)
The genetic foundation for the biodegradation of 2,4-D, the primary metabolite of Methyl (2,4-dichlorophenoxy)acetate, is well-established, with the tfd genes playing a central role. The tfdA gene, which encodes the α-ketoglutarate-dependent 2,4-D dioxygenase responsible for the initial cleavage of the 2,4-D side chain, is particularly significant. nih.govnih.gov Homologs of the tfdA gene, often referred to as tfdA-like genes, have been identified in a diverse range of 2,4-D-degrading bacteria. nih.gov
These genes exhibit notable diversity and are categorized into different classes. For instance, tfdA genes found in β- and γ-Proteobacteria are distinct from the tfdAα genes discovered in α-Proteobacteria. nih.gov Sequence analysis has revealed that tfdAα genes share about 56-60% identity with the more commonly studied tfdA genes. nih.govnih.gov Interestingly, the TfdAα enzyme shows a higher affinity for the non-chlorinated phenoxyacetate (B1228835) than for 2,4-D, suggesting an evolutionary origin from a gene involved in the metabolism of naturally occurring aromatic compounds. nih.gov
The tfd genes, including tfdA, are often located on mobile genetic elements such as plasmids, which facilitates their horizontal transfer among different bacterial species. nih.gov This horizontal gene transfer is a key factor in the widespread distribution of 2,4-D degradation capabilities in microbial communities across various environments. nih.gov The presence of these genes has been detected in bacteria isolated from both pristine and contaminated sites, indicating a broad environmental distribution. nih.govnih.gov
Table 1: Key Genes Involved in 2,4-D Biodegradation
| Gene | Enzyme Encoded | Function in Pathway |
| tfdA | α-ketoglutarate-dependent 2,4-D dioxygenase | Cleavage of the ether-linked side chain of 2,4-D to form 2,4-dichlorophenol. nih.govuniprot.org |
| tfdB | 2,4-DCP hydroxylase | Hydroxylation of 2,4-dichlorophenol to dichlorocatechol. nih.gov |
| tfdC | Chlorocatechol 1,2-dioxygenase | Ortho-cleavage of the dichlorocatechol ring. nih.gov |
| tfdD | Chloromuconate cycloisomerase | Conversion of 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.gov |
| tfdE | Chlorodienelactone hydrolase | Conversion of 2-chlorodienelactone to 2-chloromaleylacetate (B1243639). nih.gov |
| tfdF | Chloromaleylacetate reductase | Conversion of 2-chloromaleylacetate to intermediates that enter the TCA cycle. nih.gov |
Factors Influencing Microbial Degradation Rates in Environmental Systems
The rate of microbial degradation of Methyl (2,4-dichlorophenoxy)acetate and its primary metabolite, 2,4-D, in the environment is influenced by a multitude of factors. These include both abiotic environmental conditions and the characteristics of the microbial community itself.
Environmental Factors:
Temperature: Microbial activity and, consequently, degradation rates are highly dependent on temperature. Optimal degradation of 2,4-D by bacterial strains has been observed at temperatures between 30°C and 40°C. prakritimitrango.comresearchgate.net Lower temperatures, such as those found on the Greenland Ice Sheet, can significantly slow down the metabolic rates of degrading microbes. nih.gov
pH: The pH of the soil or water matrix is a critical factor. Neutral to slightly alkaline conditions (pH 7-8) are generally optimal for the bacterial degradation of 2,4-D. prakritimitrango.comresearchgate.net Acidic conditions (e.g., pH 5) can significantly inhibit microbial growth and degradation activity. prakritimitrango.comresearchgate.net
Oxygen Availability: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Aerobic degradation is generally faster and more efficient. researchgate.net While anaerobic degradation does occur, it is typically a slower process. cdc.govresearchgate.net
Substrate Concentration: The concentration of the herbicide can also affect degradation rates. While some bacterial strains can efficiently degrade high concentrations (up to 700 mg/L) of 2,4-D, very high concentrations may become inhibitory to microbial growth. prakritimitrango.comresearchgate.net Conversely, at very low concentrations, the degradation rate may be limited by substrate availability. nih.gov
Presence of Other Carbon Sources: The availability of other organic carbon sources can influence the degradation of 2,4-D. In some cases, the presence of an additional carbon source can enhance degradation. nih.gov
Microbial Community Factors:
Presence and Abundance of Degrading Microorganisms: The rate of degradation is directly related to the presence and population size of microorganisms that possess the necessary degradative genes, such as the tfdA gene. nih.gov
Acclimation: In environments with a history of exposure to 2,4-D, microbial communities may be acclimated, leading to a shorter lag phase and more rapid degradation. researchgate.net
Biotransformation in Higher Organisms
Enzymatic Biotransformation of Methyl (2,4-dichlorophenoxy)acetate in Plants
In plants, the biotransformation of Methyl (2,4-dichlorophenoxy)acetate begins with its hydrolysis to 2,4-D. The subsequent metabolism of 2,4-D is a key determinant of a plant's susceptibility or tolerance to this herbicide. In genetically modified plants designed for herbicide tolerance, a specific enzymatic pathway is introduced to rapidly detoxify 2,4-D.
A prime example is the introduction of the aryloxyalkanoate dioxygenase-1 (AAD-1) gene into maize (Zea mays). nih.gov This gene encodes an enzyme that metabolizes 2,4-D into 2,4-dichlorophenol (2,4-DCP). nih.gov This transformation is a detoxification step, as 2,4-DCP does not exhibit the herbicidal activity of 2,4-D. Following its formation, 2,4-DCP is rapidly conjugated with glucose, a common mechanism in plants for detoxifying and sequestering xenobiotics. nih.gov This rapid enzymatic conversion and subsequent conjugation prevent the accumulation of phytotoxic levels of 2,4-D in the plant tissues.
Carboxylesterase-Mediated Hydrolysis of Methyl (2,4-dichlorophenoxy)acetate in Biological Systems
The initial and crucial step in the metabolism of Methyl (2,4-dichlorophenoxy)acetate in many biological systems is its hydrolysis to the active herbicidal form, 2,4-D, and methanol. This reaction is catalyzed by a class of enzymes known as carboxylesterases.
Carboxylesterases are a ubiquitous family of enzymes that hydrolyze ester-containing compounds. researchgate.net The catalytic mechanism of carboxylesterases involves a catalytic triad, typically consisting of serine, histidine, and a glutamic or aspartic acid residue. researchgate.net The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond in Methyl (2,4-dichlorophenoxy)acetate. This forms a transient acyl-enzyme intermediate and releases methanol. In the second step of the reaction, a water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing 2,4-D and regenerating the active enzyme. researchgate.net
Environmental Distribution and Persistence of Methyl (2,4-dichlorophenoxy)acetate Residues and its Metabolites
The environmental distribution and persistence of Methyl (2,4-dichlorophenoxy)acetate are intrinsically linked to its rapid hydrolysis to 2,4-D. Therefore, the fate of 2,4-D and its primary metabolite, 2,4-dichlorophenol (2,4-DCP), are of primary concern.
Upon application, 2,4-D can be distributed into various environmental compartments, including soil and water. researchgate.net Its persistence is influenced by several factors, with microbial degradation being a major route of dissipation. juniperpublishers.com The half-life of 2,4-D in soil is generally moderate, with reported values around 6.2 days under aerobic conditions. cdc.gov However, this can vary depending on soil type, organic matter content, temperature, and moisture. cdc.govjuniperpublishers.com In cold and dry conditions, the half-life can be significantly longer. juniperpublishers.com
In aquatic environments, the persistence of 2,4-D is also variable. The aerobic aquatic metabolism half-life is approximately 15 days, while under anaerobic conditions, it can be much longer, ranging from 41 to 333 days. cdc.gov Photolysis in sunlit surface waters can also contribute to its degradation. cdc.gov
Residues of 2,4-D and its metabolite 2,4-DCP can be found in various environmental matrices. In studies of genetically modified maize tolerant to 2,4-D, residues of 2,4-D were generally not detectable in the grain, while average concentrations in forage and stover were low. nih.gov Similarly, free and conjugated 2,4-DCP was not observed in grain and was found at low levels in forage and stover. nih.gov
Table 2: Environmental Half-lives of 2,4-D
| Environmental Compartment | Condition | Half-life |
| Soil | Aerobic Mineral | 6.2 days cdc.gov |
| Soil | Photodegradation | 68 days cdc.gov |
| Aquatic | Aerobic Metabolism | ~15 days cdc.gov |
| Aquatic | Anaerobic Metabolism | 41 - 333 days cdc.gov |
Mobility and Leaching in Soil and Aquatic Environments
Methyl (2,4-dichlorophenoxy)acetate, an ester of 2,4-D, is subject to various environmental processes that dictate its movement and potential for leaching into groundwater. The mobility of this compound is intrinsically linked to its rapid transformation into its parent acid, 2,4-dichlorophenoxyacetic acid (2,4-D acid), in most environmental settings. orst.edujuniperpublishers.com
Once applied to soil, methyl (2,4-dichlorophenoxy)acetate and other ester formulations are quickly hydrolyzed to the 2,4-D acid. epa.govcapes.gov.br This conversion is a critical step, as the anionic form of the 2,4-D acid is more water-soluble and, therefore, more mobile. juniperpublishers.com The rate of this hydrolysis can be influenced by soil moisture, with decreasing moisture levels slowing down the process. juniperpublishers.com
The mobility of the resulting 2,4-D acid in soil is influenced by several factors, including soil type, organic matter content, and pH. juniperpublishers.comacs.org Soils with high organic matter and free iron tend to adsorb 2,4-D, reducing its mobility, while high pH and the presence of phyllosilicates as essential clay components can decrease adsorption. juniperpublishers.com In urban soils, which may have lower organic matter content compared to agricultural soils, 2,4-D has been observed to be highly mobile and prone to leaching. acs.orgnih.gov Studies have shown that aged residues of 2,4-D can become immobile in soil column studies. epa.gov
In aquatic environments, the ester form can also be found. juniperpublishers.com However, similar to soil, it rapidly hydrolyzes to the 2,4-D acid, particularly in alkaline waters. juniperpublishers.comepa.gov The rate of hydrolysis is pH-dependent, being much faster at a pH of 9 than at a pH of 6. juniperpublishers.com In neutral and acidic waters, the conversion from the ester to the anion via hydrolysis is slower. juniperpublishers.com Due to its water solubility, the 2,4-D anion has a high potential to be mobile in aquatic systems. juniperpublishers.com
The potential for leaching into groundwater is a significant concern. scielo.org.co The mobility of 2,4-D in soil is classified as ranging from intermediately mobile to very mobile. epa.gov Sandy soils with low organic content are particularly susceptible to leaching. researchgate.net
Interactive Table: Factors Influencing Mobility of Methyl (2,4-dichlorophenoxy)acetate and its Degradate (2,4-D Acid)
| Factor | Influence on Mobility | Relevant Environment(s) |
| Hydrolysis to 2,4-D Acid | Increases mobility due to higher water solubility of the acid form. | Soil, Aquatic |
| Soil Organic Matter | Decreases mobility through adsorption. | Soil |
| Soil pH | High pH decreases adsorption, increasing mobility. | Soil |
| Soil Type | Sandy soils with low organic content have higher leaching potential. | Soil |
| Moisture | Higher soil moisture facilitates hydrolysis and subsequent movement. | Soil |
| Aquatic pH | Alkaline conditions (higher pH) accelerate hydrolysis to the more mobile acid form. | Aquatic |
Persistence under Aerobic and Anaerobic Conditions
The persistence of methyl (2,4-dichlorophenoxy)acetate in the environment is largely determined by the degradation of its primary breakdown product, 2,4-D acid. The ester itself is not considered persistent under most environmental conditions. orst.edu
Aerobic Conditions:
Under aerobic conditions, such as in well-aerated soils and surface waters, the degradation of 2,4-D acid is primarily a microbial process. juniperpublishers.com Numerous soil microorganisms are capable of using 2,4-D as a source of carbon and energy. nih.gov The half-life of the ester and acid forms in soil is estimated to be around 10 days. orst.edu Another study estimated the soil half-life of an ester form to range from 1 to 14 days, with a median of 2.9 days. orst.edu In aerobic mineral soils, a half-life of 6.2 days has been reported for 2,4-D. orst.edunih.gov The rate of aerobic degradation in water is dependent on factors such as nutrient levels, temperature, and the presence of oxygen. juniperpublishers.com
Anaerobic Conditions:
In anaerobic environments, such as saturated soils, sediments, and some groundwater, the degradation of 2,4-D is significantly slower. juniperpublishers.com The half-life of 2,4-D under anaerobic conditions has been reported to be much longer than in aerobic environments, with estimates ranging from 41 to 333 days. nih.gov One study reported an anaerobic half-life of 312 days. juniperpublishers.com
Anaerobic degradation can occur through processes like denitrification, where nitrate (B79036) is used as an electron acceptor. nih.gov Some bacteria, such as certain Thauera species, can utilize 2,4-D as a carbon and energy source under anaerobic conditions. nih.gov The degradation pathway under anaerobic conditions often involves the transformation of 2,4-D to intermediates like 2,4-dichlorophenol (2,4-DCP), which are then further broken down. nih.gov Studies have shown that the presence of co-substrates like glucose and acetate (B1210297) can enhance the anaerobic degradation of 2,4-D. nih.gov Methanogenic conditions have also been shown to support the degradation of 2,4-D. rsdjournal.org
Interactive Table: Half-life of 2,4-D (from Methyl (2,4-dichlorophenoxy)acetate) under Different Conditions
| Condition | Environment | Half-life |
| Aerobic | Soil | ~10 days orst.edu |
| Aerobic | Soil (ester form) | 1-14 days (median 2.9 days) orst.edu |
| Aerobic | Mineral Soil | 6.2 days orst.edu |
| Anaerobic | General | 41-333 days nih.gov |
| Anaerobic | General | 312 days juniperpublishers.com |
Ecotoxicological Impact and Risk Assessment of Methyl 2,4 Dichlorophenoxy Acetate and Its Degradation Products
Ecotoxicity to Non-Target Terrestrial Organisms
Once introduced into the terrestrial environment, Methyl (2,4-dichlorophenoxy)acetate and its principal breakdown product, 2,4-D, interact with soil flora, fauna, and microbial communities, leading to a variety of ecological effects.
Effects on Soil Microbial Communities and Enzyme Activity
The influence of 2,4-D on soil microorganisms is complex, with studies reporting both inhibitory and stimulatory effects depending on the microbial species, concentration of the herbicide, and soil conditions. For instance, the application of 2,4-D has been shown to significantly stimulate the growth of diazotrophic (nitrogen-fixing) microbes in a majority of field trials, as well as the general microbial population. wfduk.org This suggests that some microbes may be able to utilize the herbicide as a carbon source for growth. nih.gov In contrast, other studies reveal a more detrimental impact. The herbicide can negatively affect fungi and autotrophic nitrifying bacteria. researchgate.net Specifically, in the cyanobacterium Nostoc muscorum Meg 1, a key soil microorganism, 2,4-D exposure has been found to compromise photosynthetic and nitrogen-fixing activities in a dose-dependent manner. orst.edu This negative effect is linked to reduced activity of enzymes like isocitrate dehydrogenase (IDH), nitrogenase, and glutamine synthetase (GS), with impacts observed at the transcriptional level. orst.edu
Certain fungi, such as the white-rot fungus Rigidoporus sp., demonstrate the ability to degrade 2,4-D, a process in which enzymes like laccase and cytochrome P450 appear to play a dominant role. uba.de The degradation rate has been observed to be directly proportional to the laccase activity. uba.de Similarly, specific bacterial strains from genera such as Arthrobacter, Sphingomonas, and Stenotrophomonas have been isolated from agricultural soil and identified for their capacity to degrade 2,4-D. who.int
Impact on Terrestrial Flora (e.g., root growth inhibition)
As a herbicide, Methyl (2,4-dichlorophenoxy)acetate is designed to be toxic to plants, particularly broad-leaved species. fao.org Its impact is not limited to target weeds; non-target terrestrial plants can also be affected. All tested forms of 2,4-D have demonstrated relatively high toxicity to vascular plants. epa.gov
A key indicator of this toxicity is the inhibition of root growth. Studies on Allium cepa (onion) have shown that 2,4-D can significantly affect the mitotic index (MI) in root tip cells. fao.org At lower concentrations, it can increase the MI, while higher concentrations lead to a decrease. Furthermore, exposure to 2,4-D has been found to induce various structural chromosomal aberrations in these root cells, including C-mitosis, stickiness, laggards, and bridges, highlighting its genotoxic potential in plants. fao.org
Toxicity to Terrestrial Invertebrates (e.g., earthworms)
Earthworms, as crucial ecosystem engineers, are susceptible to the toxic effects of 2,4-D in the soil. Direct contact studies with Eisenia fetida have demonstrated severe effects, including death, with a determined lethal concentration that kills 50% of the population (LC50) of 1.0 mg/mL. Laboratory tests on Eisenia foetida have recorded 100% mortality in soil treated with 2,4-D at concentrations of 500 and 1,000 mg/kg. Even at lower concentrations, mortality rates of 30-40% were observed after 14 days.
Beyond lethality, sublethal effects are also significant. Exposure to 2,4-D has been shown to cause a gradual and significant reduction in the mean weight of earthworms and can completely inhibit reproduction, with no cocoons or juveniles found in treated soils. The toxicity is both time and dose-dependent.
Table 1: Toxicity of 2,4-D to Earthworms
| Species | Concentration (mg/kg dry soil) | Observed Effect | Source |
|---|---|---|---|
| Eisenia foetida | 500 - 1000 | 100% mortality | |
| Eisenia foetida | 1 - 500 | 30-40% mortality at 14 days; No reproduction | |
| Eutyphoeus waltoni | 200 - 450 | Time and dose-dependent toxicity | |
| Eisenia fetida | 1.0 mg/mL (direct contact) | LC50 value |
Ecotoxicity to Non-Target Aquatic Organisms
Runoff from treated agricultural lands can introduce Methyl (2,4-dichlorophenoxy)acetate and its byproducts into aquatic ecosystems, where they can affect a range of non-target organisms from primary producers to invertebrates.
Effects on Aquatic Flora (e.g., algae)
The effect of 2,4-D on aquatic flora, such as algae, varies significantly with concentration. At low, label-recommended rates of 2 mg/L or less, 2,4-D can stimulate the total growth of algal communities, potentially due to a hormonal effect. However, at high concentrations of 100 mg/L and 1,000 mg/L, it has an inhibitory effect, reducing community growth and metabolism, likely by interfering with photosynthesis and/or respiration.
Different algal species exhibit varying sensitivities. Taxa such as Nitzschia, Euglena, and Chlamydomonas appear to be less affected, even at high concentrations. In contrast, species like Scenedesmus, Pediastrum, and Navicula are more sensitive to the herbicide. The 5-day EC50 (the concentration that causes a 50% effect) for the toxicity of 2,4-D and its various forms differs widely among algal species, ranging from 0.23 mg/L for the ethylhexyl (EH) ester on Skeletonema costatum to 153 mg/L for the dimethylamine (B145610) (DMA) salt on Anabaena flosaquae.
Toxicity to Aquatic Invertebrates (e.g., Daphnia magna)
Aquatic invertebrates, which are a critical food source for higher trophic levels, are also at risk. The cladoceran Daphnia magna is a standard model organism for aquatic toxicity testing. Studies show that the ester forms of 2,4-D are generally more toxic to aquatic invertebrates than the acid or salt forms.
Acute toxicity tests reveal a wide range of lethal concentrations depending on the specific chemical form of the herbicide. The 48-hour LC50 values for Daphnia magna range from as low as 5.2 mg/L for an ester formulation to 184 mg/L for the dimethylamine (DMA) salt. All tested ester forms were found to be slightly to moderately toxic to Daphnia. Chronic exposure studies have established No-Observed-Effect Concentrations (NOEC), with a 21-day NOEC for the ethylhexyl (EH) ester being as low as 0.0015 mg/L.
**Table 2: Acute Toxicity of 2,4-D Formulations to *Daphnia magna***
| Chemical Form | Toxicity Value (48-hr) | Value (mg/L) | Toxicity Class | Source |
|---|---|---|---|---|
| 2,4-D Acid | LC50 | 25 | Slightly Toxic | |
| IO Ester | LC50 | 5.2 | Moderately Toxic | |
| BE Ester | LC50 | >5.6 - <12 | Moderately Toxic | |
| DMA Salt | LC50 | 184 | Practically Non-toxic | |
| DEA Salt | EC50 | >100 | Practically Non-toxic |
Compound Names Mentioned
Impact on Aquatic Vertebrates (e.g., fish)
The ecotoxicological effects of Methyl (2,4-dichlorophenoxy)acetate, a member of the phenoxy herbicide family, on aquatic vertebrates, particularly fish, are of significant concern due to its widespread use and potential for environmental contamination. The toxicity of 2,4-D formulations varies considerably, with ester forms like Methyl (2,4-dichlorophenoxy)acetate generally exhibiting higher toxicity to fish compared to its acid and amine salt counterparts. fao.orginchem.orgepa.govepa.gov This increased toxicity is attributed to the higher lipophilicity of the ester form, which facilitates its absorption across the gills of fish. inchem.org
Acute toxicity studies have demonstrated a range of lethal concentrations (LC50) for various fish species. For instance, 96-hour LC50 values for the 2,4-D iso-octyl ester have been reported to be in the range of 5 to 10 mg active ingredient per liter (mg a.i./L) for adult fish. fao.org In contrast, the 96-hour LC50 for 2,4-D acid is significantly higher, ranging from 200 to 400 mg a.i./L. fao.org Studies on the early life stages of fish, which are often more sensitive, have shown 32-day No-Observed-Effect Concentrations (NOECs) ranging from 0.12 mg a.i./L for the ethylhexyl ester to 63.4 mg a.i./L for the acid form. fao.org For instance, a study on the fathead minnow (Pimephales promelas) exposed to the butoxyethyl ester of 2,4-D for 32 days determined a NOEC of 80.5 µg/L. fao.org In a study on common and grass carp, the 96-hour LC50 values for a 2,4-D formulation were 152.62 mg/L and 96.52 mg/L, respectively. researchgate.net Another study on the neotropical fish Cnesterodon decemmaculatus reported a 96-hour LC50 of 1008 mg/L for a 54.8% 2,4-D based herbicide. nih.gov
Sub-lethal effects of Methyl (2,4-dichlorophenoxy)acetate and other 2,4-D formulations on fish are also well-documented and include behavioral changes, histopathological alterations, and physiological disturbances. Fish exposed to 2,4-D have been observed to exhibit erratic swimming, hyperactivity, loss of equilibrium, and rapid gill movement. researchgate.netnih.gov Histopathological examinations of fish exposed to 2,4-D have revealed damage to vital organs such as the gills, liver, and kidneys. researchgate.netscielo.br In the gills, alterations like lamellar fusion, epithelial lifting, and necrosis have been reported, which can impair gas exchange and osmoregulation. researchgate.netscielo.br Liver damage is often characterized by hepatocyte vacuolization, blood congestion, and cellular necrosis. researchgate.netscielo.br
Table 1: Acute and Chronic Toxicity of 2,4-D Formulations to Selected Fish Species
| Formulation | Species | Endpoint | Concentration | Reference |
| 2,4-D Iso-octyl Ester | Adult Fish (various) | 96-h LC50 | 5 - 10 mg a.i./L | fao.org |
| 2,4-D Acid | Adult Fish (various) | 96-h LC50 | 200 - 400 mg a.i./L | fao.org |
| 2,4-D Ethylhexyl Ester | Early Life Stage Fish | 32-day NOEC | 0.12 mg a.i./L | fao.org |
| 2,4-D Acid | Early Life Stage Fish | 32-day NOEC | 63.4 mg a.i./L | fao.org |
| 2,4-D Butoxyethyl Ester | Pimephales promelas | 32-day NOEC | 80.5 µg/L | fao.org |
| 2,4-D Formulation | Cyprinus carpio (Common Carp) | 96-h LC50 | 152.62 mg/L | researchgate.net |
| 2,4-D Formulation | Ctenopharyngodon idella (Grass Carp) | 96-h LC50 | 96.52 mg/L | researchgate.net |
| 54.8% 2,4-D Herbicide | Cnesterodon decemmaculatus | 96-h LC50 | 1008 mg/L | nih.gov |
Mechanisms of Ecotoxicity
Cellular and Molecular Targets of Methyl (2,4-dichlorophenoxy)acetate and its Metabolites
The ecotoxicity of Methyl (2,4-dichlorophenoxy)acetate and its primary metabolite, 2,4-dichlorophenol (B122985) (2,4-DCP), stems from their interactions with various cellular and molecular targets within aquatic organisms. A key molecular target is the enzyme acetylcholinesterase (AChE), which is crucial for nerve impulse transmission. Inhibition of AChE activity has been observed in the brain and muscle of fish exposed to 2,4-D, leading to neurotoxic effects. researchgate.net
Furthermore, 2,4-D and its metabolites can interfere with metabolic enzymes. For instance, exposure to 2,4-D has been shown to affect the activity of enzymes involved in xenobiotic metabolism, such as glutathione (B108866) S-transferase (GST) and cytochrome P450 enzymes. mdpi.com These enzymes are part of the cellular defense system against foreign chemicals, and their alteration can impair the organism's ability to detoxify the herbicide and its byproducts. The metabolism of 2,4-D itself can produce more toxic compounds. For example, 2,4-DCP, a major metabolite, has been shown to be more toxic than the parent compound in some organisms. nih.gov
The cellular membranes are also a significant target. The lipophilic nature of the ester form allows for its accumulation in the lipid-rich membranes of cells, potentially disrupting their structure and function. This can lead to a cascade of adverse effects, including altered membrane fluidity and permeability, which can impact cellular signaling and transport processes.
Oxidative Stress Induction and Energy Metabolism Perturbations
A primary mechanism of toxicity for Methyl (2,4-dichlorophenoxy)acetate and its degradation products is the induction of oxidative stress. Exposure to 2,4-D has been shown to increase the production of reactive oxygen species (ROS) in fish, leading to an imbalance between ROS generation and the antioxidant defense capacity of the cells. This results in oxidative damage to vital macromolecules, including lipids and proteins. Increased levels of lipid peroxidation, measured as malondialdehyde (MDA), have been reported in the liver and muscle of fish exposed to 2,4-D. nih.govresearchgate.net
In response to oxidative stress, fish exhibit changes in their antioxidant defense systems. Studies have shown alterations in the activities of key antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GR) in various fish tissues upon exposure to 2,4-D. nih.govresearchgate.net For example, one study reported increased catalase activity in the liver of silver catfish exposed to a commercial formulation of 2,4-D. nih.gov Another study on tilapia found that while individual exposure to 2,4-D increased GPx activity, a combined exposure with another pesticide led to a decrease in its activity, highlighting the complexity of antioxidant responses to chemical mixtures. researchgate.net
Perturbations in energy metabolism are another significant consequence of exposure to 2,4-D and its metabolites. The herbicide can interfere with key metabolic pathways, leading to alterations in energy reserves. Studies have documented reduced glycogen (B147801) levels in the liver, kidney, and muscle of fish exposed to 2,4-D, indicating a depletion of energy stores. researchgate.netnih.gov Concurrently, changes in lactate (B86563) levels have been observed, with increases in some tissues suggesting a shift towards anaerobic metabolism under stress conditions. nih.gov Furthermore, exposure to 2,4-D has been shown to affect glucose levels in various tissues, with reports of both increases and decreases depending on the tissue and exposure conditions. nih.gov
Table 2: Effects of 2,4-D on Oxidative Stress and Energy Metabolism Parameters in Fish
| Parameter | Fish Species | Tissue | Effect | Reference |
| Lipid Peroxidation (MDA) | Silver Catfish (Rhamdia quelen) | Muscle | Increased | nih.gov |
| Lipid Peroxidation (MDA) | Tilapia (Oreochromis niloticus) | Liver | No significant change | researchgate.net |
| Catalase (CAT) Activity | Silver Catfish (Rhamdia quelen) | Liver | Increased | nih.gov |
| Glutathione Peroxidase (GPx) Activity | Tilapia (Oreochromis niloticus) | Liver | Increased (individual exposure) | researchgate.net |
| Superoxide Dismutase (SOD) Activity | Tilapia (Oreochromis niloticus) | Liver | Increased (combined exposure) | researchgate.net |
| Glycogen | Silver Catfish (Rhamdia quelen) | Liver, Kidney, Muscle | Reduced | nih.gov |
| Glycogen | Piava (Leporinus obtusidens) | Muscle | Reduced | researchgate.net |
| Lactate | Silver Catfish (Rhamdia quelen) | Liver, Muscle, Kidney | Increased | nih.gov |
| Glucose | Silver Catfish (Rhamdia quelen) | Liver | Increased | nih.gov |
| Glucose | Silver Catfish (Rhamdia quelen) | Muscle, Kidney | Decreased | nih.gov |
Genotoxic and Cytotoxic Potential in Environmental Organisms
Methyl (2,4-dichlorophenoxy)acetate and its degradation products possess genotoxic and cytotoxic potential, posing a threat to the genetic integrity and cellular health of environmental organisms. Studies using various bioassays have demonstrated the ability of 2,4-D to induce DNA damage and chromosomal abnormalities in fish.
The comet assay, or single-cell gel electrophoresis (SCGE), has been employed to detect DNA strand breaks in fish exposed to 2,4-D. Research on the neotropical fish Cnesterodon decemmaculatus revealed a significant increase in the genetic damage index in individuals exposed to a 2,4-D-based herbicide, indicating primary DNA damage. nih.gov Similarly, the micronucleus test has shown an increased frequency of micronuclei in the erythrocytes of fish exposed to 2,4-D, which is indicative of chromosomal damage or breakage. nih.gov In the same study, other nuclear abnormalities such as blebbed and notched nuclei were also observed. nih.gov
Cytotoxic effects, leading to cell death, have also been reported. Histopathological studies have shown cellular necrosis in the liver and gills of fish exposed to 2,4-D. researchgate.netscielo.br At the cellular level, cytotoxicity can manifest as a decrease in cell viability and proliferation. The cytotoxic effects of 2,4-D are thought to be linked to the induction of oxidative stress and the subsequent damage to cellular components, ultimately leading to apoptosis or necrosis.
Combined Toxicological Effects of Methyl (2,4-dichlorophenoxy)acetate Mixtures with Metabolites
In the environment, organisms are often exposed to a mixture of parent compounds and their degradation products. The combined toxicological effects of Methyl (2,4-dichlorophenoxy)acetate and its primary metabolite, 2,4-dichlorophenol (2,4-DCP), can be complex and are not always predictable from the toxicity of the individual substances.
Furthermore, the presence of other pesticides can also influence the toxicity of 2,4-D. A study on the combined effects of 2,4-D and the insecticide azinphos-methyl (B128773) on tilapia showed synergistic and antagonistic effects on different antioxidant enzymes. researchgate.net For instance, the activity of superoxide dismutase (SOD) was increased in the combined treatment, suggesting a synergistic effect, while the activities of glucose-6-phosphate dehydrogenase (G6PD), glutathione peroxidase (GPx), and glutathione reductase (GR) showed antagonistic effects. researchgate.net These findings underscore the importance of considering the interactions of chemical mixtures in ecotoxicological risk assessments, as the effects can be significantly different from those of single compounds.
Toxicological Mechanisms and Biological Effects of Methyl 2,4 Dichlorophenoxy Acetate and Its Metabolites in Mammalian Systems
Absorption and Systemic Distribution of Methyl (2,4-dichlorophenoxy)acetate and 2,4-D
The absorption and distribution of 2,4-D, the active metabolite of methyl (2,4-dichlorophenoxy)acetate, vary depending on the route of exposure and the specific chemical form. While the ester forms, such as methyl (2,4-dichlorophenoxy)acetate, are used in herbicide formulations, they are typically hydrolyzed to the parent 2,4-D acid within the body, which then undergoes systemic distribution.
Oral exposure leads to rapid absorption of 2,4-D from the gastrointestinal tract. researchgate.net In humans, 2,4-D is readily absorbed when swallowed. orst.edu Dermal absorption is comparatively low; studies in humans have shown an average absorption of about 5.7%. nih.gov However, factors like the use of sunscreen or insect repellents may increase the amount of 2,4-D absorbed through the skin. orst.edu Absorption following inhalation is also considered to be low. orst.edu
Once absorbed, 2,4-D is distributed throughout the body, though it does not tend to accumulate in any specific tissue. researchgate.netorst.edu It has the ability to bind to serum proteins. researchgate.net In laboratory animals, the highest concentrations of 2,4-D residues have been found in the kidneys, with the eye and thyroid also identified as primary target organs for toxicity. orst.eduwikipedia.org
Table 1: Summary of Absorption and Distribution of 2,4-D in Mammals
| Parameter | Finding | Source(s) |
|---|---|---|
| Oral Absorption | Rapidly and well-absorbed when swallowed. | orst.edu, researchgate.net |
| Dermal Absorption | Generally low in humans (avg. 5.7%); can be higher in some animal species. | orst.edu, nih.gov |
| Inhalation Absorption | Considered to be low. | orst.edu |
| Systemic Distribution | Widely distributed throughout the body via the bloodstream. | orst.edu, researchgate.net |
| Tissue Accumulation | Does not significantly build up in tissues. | orst.edu |
| Primary Target Organs | Kidney, eye, thyroid in animal studies. | orst.edu, wikipedia.org |
Biotransformation Pathways and Metabolite Formation in Mammals
Methyl (2,4-dichlorophenoxy)acetate is an ester of 2,4-D and is expected to be rapidly hydrolyzed by esterase enzymes in the body to form 2,4-dichlorophenoxyacetic acid (2,4-D). The subsequent biotransformation of 2,4-D shows significant variation among different mammalian species.
In humans and rats, 2,4-D undergoes very limited metabolism and is primarily excreted in the urine unchanged. orst.edunih.gov24d.info More than 75% of the absorbed dose is eliminated from the human body within the first four days. orst.edu
In contrast, other species exhibit more extensive metabolism. In dogs, which show increased sensitivity to 2,4-D toxicity, the compound is metabolized into various conjugates, including taurine, serine, glycine, glutamic acid, and cysteine conjugates, as well as glucuronide and sulphate conjugates. nih.govresearchgate.netresearchgate.net This difference in metabolic processing contributes to a significantly longer elimination half-life in dogs (around 100 hours) compared to rats (around 3 hours), leading to a higher body burden. nih.govresearchgate.net
In livestock animals, a small fraction of 2,4-D may be metabolized into other compounds, such as 2,4-dichlorophenol (B122985), dichloroanisole, and 4-chlorophenoxyacetic acid. wikipedia.org
Table 2: Metabolites of 2,4-D in Different Mammalian Species
| Species | Metabolites Identified | Key Findings | Source(s) |
|---|---|---|---|
| Humans | Primarily excreted unchanged. | Limited biotransformation. | orst.edu, 24d.info |
| Rats | Primarily excreted unchanged. | Limited biotransformation; rapid excretion. | nih.gov, researchgate.net |
| Dogs | Taurine, serine, glycine, glutamic acid, cysteine, sulphate, and glucuronide conjugates. | Extensive metabolism; slow excretion leading to higher sensitivity. | nih.gov, researchgate.net, researchgate.net |
| Livestock | 2,4-dichlorophenol, dichloroanisole, 4-chlorophenoxyacetic acid. | Minor metabolic pathway. | wikipedia.org |
Mechanistic Insights into Organ-Specific Toxicity
The kidneys and liver are significant target organs for 2,4-D toxicity, particularly at high exposure levels. cdc.gov The primary mechanism implicated in this organ damage is the induction of oxidative stress. nih.govnih.gov
Renal Effects: In animal studies, exposure to 2,4-D has been shown to induce nephrotoxicity. nih.gov This is characterized by an increase in markers of oxidative stress, such as thiobarbituric acid reactive substances, and a decrease in the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase in the kidneys. nih.gov Histological examinations of kidneys from exposed rats have revealed damage such as degeneration of tubular epithelial cells, narrowed Bowman's space, and vascular congestion. nih.gov Human case reports following intentional ingestion of large amounts of 2,4-D have also documented kidney damage. orst.edunih.gov Dogs are considered particularly sensitive to the renal effects of 2,4-D due to a less efficient renal clearance mechanism compared to other species. nih.govnih.gov
Hepatic Effects: Numerous studies have demonstrated the hepatotoxic potential of 2,4-D. nih.govbeyondpesticides.orgnih.gov A key mechanism is the reduction in the liver's antioxidant capacity, leading to oxidative damage. nih.govnih.gov Observed effects in animal models include liver cellular and tissue damage, such as hepatic cord disruption, focal necrosis, and the presence of pycnotic nuclei (condensed, shrunken nuclei indicative of cell death). nih.gov Biochemical changes include the inhibition of hepatic antioxidant enzymes and lipid peroxidation. nih.gov In some animal studies, increased liver weight has been observed following exposure. nih.govnih.gov
Table 3: Summary of Renal and Hepatic Effects of 2,4-D
| Organ | Key Mechanistic Insight | Observed Effects | Source(s) |
|---|---|---|---|
| Kidney | Oxidative stress, reduced antioxidant enzyme activity. | Tubular epithelial cell degeneration, increased protein carbonyls, altered kidney function parameters. | nih.gov, cdc.gov, nih.gov |
| Liver | Oxidative stress, reduced antioxidant capacity. | Cellular and tissue damage (e.g., focal necrosis), inhibition of antioxidant enzymes, lipid peroxidation, increased liver weight. | nih.gov, beyondpesticides.org, nih.gov, nih.gov |
Exposure to 2,4-D has been associated with adverse neurological and developmental outcomes in both human case studies and animal research.
Neurological Effects: Acute poisoning incidents in humans involving large amounts of 2,4-D have resulted in nervous system effects, including confusion and dizziness. orst.educdc.gov Animal studies have provided further insight, showing that 2,4-D exposure can lead to central nervous system depression at high doses. asmalldoseoftoxicology.org In developmental studies, rat pups exposed to 2,4-D showed decreases in brain weight and changes in brain chemistry, suggesting a delay in central nervous system development. nih.govepa.gov A 2023 study on adolescents found that higher urinary concentrations of 2,4-D were associated with lower performance on neurobehavioral tests assessing attention, memory, and language. news-medical.net
Developmental Effects: Animal studies have shown that high doses of 2,4-D, often at levels that also cause toxicity in the mother, can lead to adverse developmental outcomes. orst.edu These effects include skeletal abnormalities, such as extra ribs, and reduced body weight in offspring. orst.eduepa.govepa.gov Some studies have also reported increased fetal deaths and urinary tract malformations in the offspring of animals exposed during pregnancy. epa.gov
Table 4: Summary of Neurological and Developmental Effects of 2,4-D
| Effect Type | Finding | Species | Source(s) |
|---|---|---|---|
| Neurological | Association with lower neurobehavioral performance (attention, memory, language). | Humans (adolescents) | news-medical.net |
| Neurological | Delayed CNS development, decreased brain weight, altered neurochemistry. | Rats (developmental) | nih.gov, epa.gov |
| Developmental | Skeletal abnormalities, reduced fetal body weight. | Rats, Mice | orst.edu, epa.gov, epa.gov |
| Developmental | Increased fetal death, urinary tract malformations. | Rats | epa.gov |
Evidence suggests that 2,4-D can modulate the immune system. Studies of occupationally exposed workers have correlated 2,4-D exposure with alterations in immune parameters, including increased proliferation of lymphocytes and a higher incidence of anti-nuclear antibodies, which can be associated with autoimmune responses. epa.gov The immunosuppressive effects of 2,4-D have also been noted in toxicological reviews. researchgate.net
Genotoxicity and Carcinogenicity Assessments of 2,4-D
The potential for 2,4-D to cause genetic damage and cancer has been the subject of extensive research and regulatory debate, with some conflicting findings.
Genotoxicity: The evidence regarding the genotoxicity of 2,4-D is mixed. While some studies have suggested that the pure acid form of 2,4-D does not damage chromosomes, there is evidence that commercial formulations may have genotoxic potential. orst.edu Research on Chinese Hamster Ovary (CHO) cells demonstrated that both 2,4-D and a commercial salt formulation induced significant, dose-dependent increases in DNA-strand breaks and sister chromatid exchanges. nih.gov Furthermore, studies in rodents have shown that both acute and chronic exposure to 2,4-D can cause genotoxic effects, including an increase in micronuclei and DNA damage detected by the comet assay. nih.govjst.go.jp
Some epidemiological studies of agricultural workers have suggested an association between exposure to phenoxy herbicides like 2,4-D and an increased risk of non-Hodgkin's lymphoma (NHL). orst.educdc.govnih.gov However, this link has not been consistently observed across all studies, and a causal relationship has not been definitively established. orst.edunih.gov Most long-term studies in rats and mice have not found a consistent induction of tumors. orst.edu
Table 5: Carcinogenicity Classifications of 2,4-D by Health Agencies
| Agency | Classification | Rationale | Source(s) |
|---|---|---|---|
| IARC | Group 2B: Possibly carcinogenic to humans. | Limited evidence in experimental animals and inadequate evidence in humans. | wikipedia.org, cdc.gov |
| U.S. EPA | Group D: Not classifiable as to human carcinogenicity. | Insufficient data to determine a cause-and-effect relationship. | orst.edu, cdc.gov |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidating Molecular Descriptors for the Herbicidal Activity of Methyl (2,4-dichlorophenoxy)acetate
The herbicidal action of phenoxyacetic acid derivatives, including methyl (2,4-dichlorophenoxy)acetate, is linked to their ability to mimic natural plant auxins, leading to uncontrolled growth and eventual death of the target plant. Structure-Activity Relationship (SAR) studies for this class of herbicides have identified several key molecular features that govern their potency. researchgate.netresearchgate.net The transition to QSAR involves quantifying these features using molecular descriptors.
The development of a robust QSAR model for herbicidal activity depends on selecting appropriate descriptors that capture the essential structural and physicochemical properties of the molecule. biolscigroup.us For methyl (2,4-dichlorophenoxy)acetate, these descriptors fall into several categories:
Lipophilic/Hydrophobic Descriptors: The octanol-water partition coefficient (log Kow or logP) is a critical descriptor. nih.gov It influences the compound's ability to penetrate the waxy cuticle of plant leaves and move through cellular membranes to reach its site of action. The esterification of the carboxylic acid group in 2,4-D to form the methyl ester generally increases lipophilicity, which can enhance uptake.
Electronic Descriptors: These parameters describe the electronic environment of the molecule. The presence and position of the chlorine atoms on the phenyl ring significantly impact the electronic distribution. Descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), dipole moment (μ), and atomic charges (e.g., the smallest negative charge, q-) are used to quantify these effects and relate them to the interaction with the target receptor in the plant. biolscigroup.us
Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. They are crucial for ensuring a proper fit with the target enzyme or receptor site, in this case, the auxin-binding proteins. researchgate.net Examples include molecular weight, molecular volume, and various connectivity indices that describe the branching and shape of the molecular structure. researchgate.net
Table 1: Key Molecular Descriptors for Herbicidal Activity of Phenoxyacetate (B1228835) Derivatives
| Descriptor Category | Specific Descriptor | Relevance to Methyl (2,4-dichlorophenoxy)acetate Activity |
| Lipophilicity | Octanol-Water Partition Coefficient (log Kow) | Governs penetration of plant cuticles and transport to the site of action. nih.gov |
| Electronic | Energy of HOMO (E-HOMO) | Relates to the molecule's ability to participate in charge-transfer interactions with the biological target. biolscigroup.us |
| Electronic | Dipole Moment (μ) | Influences polar interactions and overall binding affinity to the receptor. nih.gov |
| Steric/Topological | Molecular Volume | Determines the fit of the molecule within the binding pocket of the target protein. nih.gov |
| Steric/Topological | Connectivity Indices (e.g., Randić Index) | Quantify molecular shape and branching, affecting receptor binding. researchgate.net |
These descriptors are used in statistical methods like multivariable linear regression (MLR) to build QSAR models that can predict the herbicidal activity of related compounds, aiding in the design of new, more effective herbicides. nih.gov
QSAR Modeling for Predicting Environmental Fate Parameters
QSAR models are extensively used in regulatory frameworks like REACH to predict the environmental fate of chemicals, assessing their persistence, bioaccumulation, and transport. ecetoc.orgeuropa.eu
The persistence of methyl (2,4-dichlorophenoxy)acetate in the environment is largely determined by its rate of biodegradation. QSAR models can predict whether a chemical is likely to be "readily biodegradable" or "not readily biodegradable." uci.edunih.gov These models are developed using large datasets of chemicals with known biodegradability and a wide array of molecular descriptors. uci.edu
For methyl (2,4-dichlorophenoxy)acetate, key descriptors would include the number of heavy atoms, specific functional groups, and topological indices. uci.edu Various machine learning algorithms are employed to build these predictive models.
Table 2: Examples of QSAR Modeling Methods for Biodegradability Prediction
| Modeling Method | Description | Applicability to Methyl (2,4-dichlorophenoxy)acetate |
| Partial Least Squares Discriminant Analysis (PLS-DA) | A regression method used for classification, it can distinguish between readily and not readily biodegradable compounds. nih.gov | Can classify the compound based on its structural descriptors, providing a regulatory-relevant prediction. |
| Support Vector Machines (SVM) | A machine learning method that finds the optimal hyperplane to separate data points into different classes. nih.gov | Offers high accuracy in classifying biodegradability based on molecular fingerprints and descriptors. |
| Graph Convolutional Networks (GCN) | A deep learning approach that operates directly on the molecular graph, avoiding the need for pre-calculated descriptors. nih.gov | Provides a stable and straightforward method to predict biodegradability from the compound's basic structure. |
The uncertainty of these predictions can also be estimated, which is crucial for their application in regulatory risk assessment. nih.gov
The way methyl (2,4-dichlorophenoxy)acetate moves through and partitions between different environmental compartments (air, water, soil, biota) is governed by its physicochemical properties. researchgate.net QSAR models can predict these properties, which are then used in larger environmental models. ecetoc.org
Key properties predicted by QSAR include:
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value, often estimated from log Kow, predicts the tendency of the compound to adsorb to soil and sediment, which affects its mobility and availability for degradation or uptake by organisms.
Bioconcentration Factor (BCF): QSAR models predict the potential for a chemical to accumulate in aquatic organisms from the surrounding water. aftonchemical.com Log Kow is a primary descriptor for BCF, indicating that the more lipophilic methyl ester may have a higher bioaccumulation potential than its parent acid, 2,4-D.
Water Solubility and Vapor Pressure: These fundamental properties, which can be estimated via QSAR, control the compound's distribution between aquatic, terrestrial, and atmospheric compartments.
QSAR Applications in Ecotoxicology and Mammalian Toxicity Prediction
QSAR models are vital for predicting the potential toxic effects of chemicals on various organisms, from aquatic life to mammals, providing a means for screening and prioritizing substances for further testing. nih.govnih.gov
The potential harm of methyl (2,4-dichlorophenoxy)acetate to non-target aquatic and terrestrial organisms is a significant concern. QSAR models are developed to predict acute toxicity endpoints, such as the median lethal concentration (LC50) or the median effective concentration (EC50). nih.gov
These models often use a combination of descriptors, including hydrophobicity (logP), electronic properties, and topological indices, to predict toxicity across different species like fish, daphnia, and algae. researchgate.netnih.govuci.edu
Table 3: Representative QSAR Models for Predicting Aquatic Toxicity of Pesticides
| Model Type | Organism(s) | Key Descriptors | Statistical Method | Reference |
| 2D-QSAR | Zebrafish (Danio rerio) | logD, Dipole moment (μ), Electronic (QN1), Topological (XvPC4) | Multiple Linear Regression (MLR) | nih.gov |
| Ensemble Learning | Algae, Daphnia, Fish, Bacteria | Various constitutional, topological, and quantum-chemical descriptors | Decision Tree Boost (DTB), Decision Tree Forest (DTF) | nih.gov |
| Hierarchical QSAR | General aquatic organisms | HACA-2, HOMO-LUMO gap, Kier & Hall index, LogP, etc. | Counter-propagation Neural Network | researchgate.net |
| Fragment-based QSAR | Fish | Simplex Representation of Molecular Structures (SiRMS), Dragon descriptors | Partial Least Squares (PLS) | nih.gov |
These models, once validated, can provide reliable estimates of the aquatic toxicity of methyl (2,4-dichlorophenoxy)acetate, aiding in its environmental risk assessment. nih.gov
Assessing the potential for a chemical to cause genetic damage (genotoxicity) or other long-term health effects in mammals is a critical part of safety evaluation. QSAR models for genotoxicity are increasingly used for regulatory purposes to screen chemicals for mutagenic or carcinogenic potential. researchgate.net
These models are often expert systems that compare the chemical structure of a query compound, like methyl (2,4-dichlorophenoxy)acetate, to databases of compounds with known genotoxicity, identifying structural alerts that are associated with a particular toxicological endpoint. europa.eu For instance, 2,4-dichlorophenoxyacetic acid has been included in datasets for developing such predictive models. indianchemicalsociety.com
Similarly, QSAR models can predict acute mammalian toxicity, such as the oral LD50 (median lethal dose). nih.govunc.edu These models use a wide range of descriptors to correlate chemical structure with toxicity data from rodent studies. unc.eduresearchgate.net
Table 4: Examples of QSAR Approaches for Toxicity Prediction
| Toxicity Endpoint | Model/Approach | Principle | Applicability to Methyl (2,4-dichlorophenoxy)acetate |
| Mutagenicity/ Carcinogenicity | CAESAR, ISS, ANTARES, SARpy | Machine learning and rule-based systems that identify structural alerts for genotoxicity. indianchemicalsociety.com | Can predict the mutagenic and carcinogenic potential based on the compound's structure, aiding in safety prioritization. |
| Acute Mammalian Toxicity (LD50) | TOPKAT, T.E.S.T. | Correlates structural attributes with experimental LD50 values from large chemical databases. nih.gov | Provides an estimated oral LD50 value, classifying the compound's acute toxicity level. |
| Developmental Toxicity | Various QSAR Models | Utilize descriptors to predict the potential for adverse effects on developing organisms. | Can screen for potential developmental toxicity, guiding further targeted testing if necessary. |
These predictive tools are essential for a modern approach to chemical safety assessment, allowing for the efficient evaluation of a vast number of chemicals while minimizing animal testing. researchgate.net
Ligand-Receptor Interactions and Molecular Docking Studies of Methyl (2,4-dichlorophenoxy)acetate
The biological activity of a chemical compound is intrinsically linked to its ability to interact with specific biological targets, such as proteins and enzymes. For Methyl (2,4-dichlorophenoxy)acetate, understanding its interactions at a molecular level is crucial for elucidating its mechanism of action. While direct molecular docking studies specifically on Methyl (2,4-dichlorophenoxy)acetate are limited in publicly available research, a wealth of information exists for its parent compound, 2,4-Dichlorophenoxyacetic acid (2,4-D). This allows for well-founded inferences regarding the binding behavior of its methyl ester derivative. The primary receptor for auxinic herbicides like 2,4-D in plants is the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.
Molecular docking simulations have been instrumental in visualizing and quantifying the interaction between 2,4-D and its receptors. These studies reveal that 2,4-D, much like the natural auxin indole-3-acetic acid (IAA), binds to a hydrophobic pocket within the TIR1/AFB proteins. This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein, leading to the ubiquitination and subsequent degradation of the repressor, thereby activating auxin-responsive genes.
Key amino acid residues within the TIR1 binding pocket have been identified as crucial for the interaction with 2,4-D. These interactions are primarily non-covalent and include hydrogen bonds and hydrophobic interactions. For instance, the carboxylate group of 2,4-D is thought to form important hydrogen bonds with residues such as serine and arginine in the binding pocket, anchoring the molecule in place. The dichlorinated phenyl ring of 2,4-D fits into a hydrophobic cavity, contributing to the binding affinity.
The esterification of the carboxylic acid group to form Methyl (2,4-dichlorophenoxy)acetate would logically alter these interactions. The methyl group would replace the acidic proton of the carboxyl group, eliminating the potential for direct hydrogen bond donation from this position. However, the oxygen atoms of the ester group could still act as hydrogen bond acceptors. This alteration is expected to influence the binding affinity and orientation of the molecule within the receptor's binding pocket. It is plausible that the methyl ester is hydrolyzed in vivo to the active 2,4-D acid form, which then interacts with the receptor. However, molecular docking studies of the ester form itself would be valuable to understand its direct interaction potential before any metabolic conversion.
In addition to its primary target in plants, in silico studies have explored the interaction of 2,4-D with other proteins, such as the cyclooxygenase-2 (COX-2) enzyme, suggesting potential secondary biological activities. researchgate.netmdpi.com These studies provide a framework for understanding how phenoxyacetic acid derivatives can interact with various biological macromolecules.
Detailed Research Findings
Research has provided specific data on the binding of 2,4-D and its analogues to auxin receptors. For example, surface plasmon resonance (SPR) experiments have been used to measure the binding kinetics of different auxinic compounds to purified TIR1/AFB-ASK1 complexes. These studies have shown that 2,4-D binds to TIR1, AFB2, and AFB5 receptors, although generally with a lower affinity than the natural auxin, IAA. researchgate.net The dissociation of the 2,4-D-receptor complex is typically faster than that of the IAA-receptor complex. researchgate.net
Competitive binding assays have further quantified the interaction, showing that the TIR1-IAA7 co-receptor complex binds 2,4-D with a dissociation constant (Kd) in the micromolar range, which is weaker than its affinity for IAA and another synthetic auxin, 1-naphthaleneacetic acid (1-NAA). xtbg.ac.cn
Molecular dynamics simulations have complemented these experimental findings by providing a dynamic view of the ligand-receptor interactions. These simulations have been used to calculate the binding enthalpy of 2,4-D analogues to the TIR1-Aux/IAA co-receptor complex, correlating these values with their observed auxinic activity. nih.gov
Table 1: Binding Characteristics of 2,4-D with TIR1/AFB Receptors This table is based on data for the parent compound, 2,4-Dichlorophenoxyacetic acid, due to the limited availability of specific data for its methyl ester.
| Receptor | Binding Affinity (Relative to IAA) | Dissociation Kinetics | Key Interacting Residues (Predicted) |
|---|---|---|---|
| TIR1 | Lower than IAA (e.g., ~29% of IAA binding) researchgate.net | More rapid dissociation than IAA researchgate.net | Serine, Arginine, Hydrophobic pocket residues |
| AFB2 | Lower than IAA (e.g., ~22% of IAA binding) researchgate.net | More rapid dissociation than IAA researchgate.net | Homologous to TIR1 binding site residues |
| AFB5 | Lower than IAA (e.g., ~40% of IAA binding) researchgate.net | More rapid dissociation than IAA researchgate.net | Homologous to TIR1 binding site residues |
Table 2: In Silico Docking Data of 2,4-D with Non-target Proteins This table presents data for the parent compound, 2,4-Dichlorophenoxyacetic acid, to illustrate its potential for off-target interactions.
| Protein Target | Docking Score (kcal/mol) | Predicted Interactions | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -6.7 | Interaction with the active site | researchgate.net |
Analytical Methodologies for Environmental and Biological Monitoring
Extraction and Sample Preparation Techniques for Methyl (2,4-dichlorophenoxy)acetate and its Metabolites in Complex Matrices
Effective extraction and sample clean-up are essential to isolate Methyl (2,4-dichlorophenoxy)acetate and its related compounds from interfering substances in matrices such as soil, water, food, and biological fluids like urine and serum.
For Water Samples:
Liquid-Liquid Extraction (LLE): Acidified water samples are frequently extracted with organic solvents like diethyl ether or a hexane-diethyl ether mixture. epa.gov For instance, after acidifying the sample to a pH near 1 with sulfuric acid, it can be extracted multiple times with a hexane-diethyl ether (1:1) solution. epa.gov
Salting-Out Assisted Liquid-Liquid Extraction (SALLE): This method involves mixing the water sample with a water-miscible organic solvent, such as acetonitrile (B52724), and then adding a salt (e.g., sodium chloride) to induce phase separation. deswater.com Optimized conditions for the parent acid 2,4-D involved using 1 mL of acetonitrile for a 4 mL sample at pH 2, with 5 mL of a 5% w/v sodium chloride solution for salting-out, achieving high extraction efficiency. deswater.com
Solid-Phase Extraction (SPE): SPE is a common technique for pre-concentrating analytes from water. Oasis MCX cartridges, which are mixed-mode cation exchange cartridges, have been used to purify samples after acidification. epa.gov The analytes are eluted with a mixture of acetonitrile and methanol (B129727) containing acetic acid. epa.gov For the related compound 2,4-D, SPE on silica (B1680970) capillary columns has also been reported as a purification step. nih.gov
For Soil and Sediment Samples:
Soil samples are often subjected to extraction using an organic solvent after acidification. A common procedure involves extracting the soil with an acetone/phosphoric acid/water mixture, followed by partitioning into an organic solvent. epa.gov
Ultrasound-assisted extraction with dichloromethane (B109758) has been used for the simultaneous extraction of 2,4-D and its primary metabolite, 2,4-dichlorophenol (B122985) (2,4-DCP), from soil after acidification. researchgate.net
Cleanup of soil extracts can be performed using SPE cartridges, such as Bakerbond Octadecyl (C18), to separate the analyte from matrix components. epa.gov
For Biological Samples (Urine and Serum):
For urine samples, a common method involves acid hydrolysis, followed by extraction with a solvent like dichloromethane. springernature.comresearchgate.net Internal standards are typically added before extraction. springernature.com
Cleanup of urine extracts can be achieved using silica cartridges to enrich the target compounds. springernature.comresearchgate.net For GC analysis, the extract is often derivatized before the final purification step. nih.gov
In a method for rat serum, sample pretreatment involved protein precipitation followed by HPLC analysis. nih.gov For GC-MS analysis of 2,4-D in urine and serum, a triphasal extractive pentafluorobenzylation technique has been developed. nih.gov
Derivatization to Methyl (2,4-dichlorophenoxy)acetate: Since the parent acid, 2,4-D, is non-volatile, it must be converted to a volatile form, typically its methyl ester, for Gas Chromatography (GC) analysis. oup.com
Diazomethane: This is a traditional and effective reagent for converting carboxylic acids to their methyl esters. epa.govoup.com However, it is also known to be carcinogenic and highly explosive, necessitating significant safety precautions. oup.com
Boron Trifluoride-Methanol (BF₃-Methanol): This reagent is a safer alternative to diazomethane. The sample extract is heated with a BF₃-methanol solution to form the methyl ester. epa.gov
Other Reagents: Boron trichloride/2-chloroethanol has been used as an alternative to create the 2-chloroethyl ester, which shows a better signal-to-noise ratio in GC-ECD analysis compared to the methyl ester. nih.gov Pentafluorobenzyl bromide is another derivatizing agent used to form pentafluorobenzyl esters for GC analysis with electron capture detection. nih.gov
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of Methyl (2,4-dichlorophenoxy)acetate from complex mixtures.
GC is the most prevalent technique for analyzing Methyl (2,4-dichlorophenoxy)acetate due to its high resolution and sensitivity, especially when coupled with mass spectrometry. The analysis is performed on the methyl ester derivative.
GC Columns: Capillary columns are standard for providing the necessary separation efficiency. A slightly polar capillary column was used for determining the pentafluorobenzyl esters of 2,4-D. nih.gov Other studies have utilized columns like the Durabond-1, HP-5MS, and TraceGOLD TG-5MS. epa.govgcms.cz A glass column packed with 10% OV-1 on Gas-Chrom Q has also been reported. epa.gov
Detectors:
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds like Methyl (2,4-dichlorophenoxy)acetate, making it a common choice for quantification at trace levels. nih.govnih.gov
Hall Electrolytic Conductivity Detector (HECD): This detector, operated in the reductive halogen mode, offers specificity for halogenated compounds. epa.gov
Mass Spectrometry (MS): GC-MS provides definitive identification and quantification. It offers high selectivity by monitoring specific ions. epa.gov For Methyl (2,4-dichlorophenoxy)acetate (as the methyl ester of 2,4-D), characteristic ions monitored include m/z 234 (quantitation), m/z 236, and m/z 199 (qualifier ions). epa.gov
The table below summarizes typical GC conditions for the analysis of 2,4-D as its methyl ester.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Technique | GC-MS | GC-MS | GC-ECD |
| Column | Durabond-1 (15m x 0.25mm, 0.25µm) | HP-5MS (30m x 0.25mm, 0.25µm) | Not Specified |
| Derivatizing Agent | Boron trifluoride-methanol | Not Specified (Diazomethane common) | Boron trichloride/2-chloroethanol |
| Temperature Program | 60°C (2 min), to 150°C at 10°C/min, to 200°C at 45°C/min, to 240°C at 10°C/min (2 min hold) epa.gov | 50°C (1 min), to 100°C at 5°C/min, to 260°C at 10°C/min (5 min hold) epa.gov | Not Specified |
| Ions Monitored (m/z) | 234 (Quant), 236, 199 epa.gov | 234 (Quant), 236, 201 epa.gov | N/A |
| Matrix | Soil epa.gov | Soil epa.gov | Fresh Produce nih.gov |
Click on the headers to sort the table.
HPLC methods are typically used for the direct analysis of the polar, non-volatile 2,4-D acid without the need for derivatization. deswater.comnih.gov However, LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing both the parent acid and its metabolites with high sensitivity and specificity.
HPLC: For the analysis of the parent acid 2,4-D, reversed-phase columns like C8 or C18 are commonly used with an acidic mobile phase (to suppress ionization) and UV detection. nih.govresearchgate.netnih.gov A method for rat serum used a XDB-C18 column with a gradient of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer. nih.gov
LC-MS/MS: This technique is highly effective for determining trace levels of 2,4-D and its metabolites in water and biological samples. epa.govoup.com An LC-MS/MS method for water analysis used an Oasis MCX SPE cleanup followed by analysis on an API5000 instrument. epa.gov Another study quantified 2,4-D on various solid-phase sampling media using LC-MS/MS with a C8 reversed-phase column and electrospray ionization. oup.com In a study on tomatoes, an Agilent 6410A triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode was used. ubbcluj.ro
While HPLC methods primarily target the parent acid, the high sensitivity of LC-MS/MS makes it suitable for detecting the methyl ester as well, although methods are more commonly developed for the acid due to its prevalence in samples before laboratory derivatization. A study analyzing the degradation of 2,4-D identified both the parent acid and its metabolite 2,4-DCP using LC-MS, with retention times of 4.77 min and 10.87 min, respectively. researchgate.net
Spectroscopic and Other Advanced Detection Methods
Spectroscopic techniques are invaluable for the structural confirmation of Methyl (2,4-dichlorophenoxy)acetate, especially when coupled with chromatographic separation.
Mass Spectrometry (MS): As detailed in the GC-MS section, MS is a primary tool for both identification and quantification. The mass spectra of the methyl esters of chlorophenoxy acid herbicides are particularly useful for identifying these compounds in residue analysis. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can provide structural information by identifying the characteristic functional groups present in the molecule. The IR spectra of the methyl esters of nine chlorophenoxy acid herbicides have been presented in the literature. nih.gov
Proton Magnetic Resonance (PMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, allowing for unambiguous structure confirmation. Data for the methyl ester of 2,4-D shows characteristic signals: δ 3.71 (s, 3H, -OCH₃), 4.96 (s, 2H, -CH₂-), 7.11 (d, J=4.4Hz, 1H, Ar-H), 7.35 (d, J=8.8Hz, 1H, Ar-H), and 7.59 (s, 1H, Ar-H). google.com
Ultraviolet (UV) Spectroscopy: UV detection is commonly used in HPLC. researchgate.netnih.gov For 2,4-D, the detection wavelength is often set around 230 nm or 283 nm. deswater.comnih.gov
Method Validation, Detection Limits, and Quality Assurance in Analysis
To ensure the reliability of analytical results, methods for Methyl (2,4-dichlorophenoxy)acetate must be rigorously validated. Key validation parameters include linearity, accuracy (recovery), precision (relative standard deviation), limit of detection (LOD), and limit of quantification (LOQ).
Recovery: Recovery studies assess the efficiency of the extraction and cleanup process. For 2,4-D analysis, mean recoveries are typically expected to be within the 70-120% range. epa.gov
In a study on fresh produce, recoveries for the 2-chloroethyl ester and methyl ester of 2,4-D were 91% and 92%, respectively, from samples fortified at 0.1 ppm. nih.gov
Analysis of fortified soil samples showed mean recoveries for the methyl ester of 2,4-D to be within guidelines at fortification levels from 0.01 mg/kg to 10.0 mg/kg. epa.gov
A SALLE-HPLC method for 2,4-D in water reported recoveries between 98.2% and 104%. deswater.com
Detection and Quantification Limits: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These limits are highly method-dependent.
A GC-ECD method for 2,4-D in urine had a detection limit of 1 µg/L. nih.gov
An HPLC method for the same matrix had a higher detection limit of 15 µg/L. nih.gov
An LC/MS/MS method for water matrices established an LOQ of 0.10 µg/L and an LOD of 0.03 µg/L for 2,4-D. epa.gov
A SALLE-HPLC method for water reported an LOD of 0.004 µg/L and an LOQ of 0.01 µg/L. deswater.com
For soil, a GC/MS method had a stated LOQ of 0.01 mg/kg. epa.gov
Quality Assurance: Quality assurance programs involve the routine analysis of quality control (QC) samples, including blanks, fortified samples, and certified reference materials, to ensure the analytical system is in control. researchgate.net Calibration is performed using standard solutions, often prepared in the same matrix as the samples to account for matrix effects. springernature.com
The table below presents a summary of method performance data from various studies.
| Analyte Form | Technique | Matrix | LOQ | LOD | Recovery (%) | RSD (%) |
| Methyl Ester of 2,4-D | GC-MS | Soil | 0.01 mg/kg | Not Reported | 70-120 | ≤20 |
| 2,4-D | LC-MS/MS | Water | 0.10 µg/L | 0.03 µg/L | 74-146 (at LOD) | Not Reported |
| 2,4-D | SALLE-HPLC-UV | Water | 0.01 µg/L | 0.004 µg/L | 98.2-104 | 0.19-6.72 |
| 2,4-D | GC-ECD | Urine | Not Reported | 1 µg/L | 87 | 8 (at 30 µg/L) |
| 2,4-D | HPLC-DAD | Urine | Not Reported | 15 µg/L | 81 | 6.2 (at 125 µg/L) |
| Methyl Ester of 2,4-D | GC-ECD | Fresh Produce | Not Reported | Not Reported | 92 | Not Reported |
Click on the headers to sort the table.
Environmental Remediation and Management Strategies for Methyl 2,4 Dichlorophenoxy Acetate Contamination
Bioremediation Approaches
Bioremediation harnesses the metabolic capabilities of microorganisms to break down and detoxify environmental pollutants. For contamination with phenoxyacetic acid herbicides like methyl (2,4-dichlorophenoxy)acetate, bioremediation is a promising and environmentally sound approach. prakritimitrango.comresearchgate.net This strategy leverages the natural ability of certain bacteria and fungi to utilize these compounds as a source of carbon and energy.
Enhancement of Indigenous Microbial Degradation
The stimulation of native microbial populations already present in contaminated soil and water is a key bioremediation strategy. This can be achieved through various techniques that create more favorable conditions for the growth and enzymatic activity of microorganisms capable of degrading methyl (2,4-dichlorophenoxy)acetate.
One common approach is the addition of nutrients and other amendments to the contaminated site. For instance, the addition of acetate (B1210297) to paddy soils has been shown to enhance the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related compound, by approximately fivefold. prakritimitrango.com This suggests that providing an easily accessible carbon source can stimulate the metabolic activity of the indigenous microbial community, leading to more rapid breakdown of the target pollutant.
Research has also demonstrated that long-term degradation of 2,4-D can be achieved by microbial communities extracted from both surface and subsurface soil layers. prakritimitrango.com This indicates the widespread presence of microorganisms with the potential for herbicide degradation in various environments. The key to successful bioremediation lies in identifying the limiting factors in a specific environment and addressing them to enhance the activity of these indigenous populations. For example, in some cases, adjusting the pH to a neutral or slightly alkaline range (pH 7–8) can optimize bacterial growth and degradation rates. prakritimitrango.comresearchgate.net Similarly, temperature plays a crucial role, with optimal degradation often occurring between 30°C and 40°C. prakritimitrango.comresearchgate.net
Application of Specific Degrading Microbial Strains for Methyl (2,4-dichlorophenoxy)acetate
In situations where indigenous microbial populations are insufficient or lack the specific metabolic pathways to effectively degrade methyl (2,4-dichlorophenoxy)acetate, the introduction of specific microbial strains with proven degradative capabilities is a viable option. This process is known as bioaugmentation.
Numerous bacterial and fungal strains capable of degrading 2,4-D and related compounds have been isolated from various environments. prakritimitrango.comnih.gov These microorganisms possess the necessary enzymes to break down the complex chemical structure of these herbicides.
Bacterial Strains:
Several bacterial genera are well-known for their ability to degrade 2,4-D. These include Pseudomonas, Cupriavidus, Achromobacter, and Sphingomonas. nih.govnih.gov For example, some Pseudomonas strains can metabolize 2,4-D as their sole carbon source. nih.govnih.gov The degradation pathway in many of these bacteria is well-established and often involves the cleavage of the ether bond as the initial step. researchgate.netnih.gov Cupriavidus gilardii has demonstrated the ability to completely degrade lower concentrations of 2,4-D within 24 hours. prakritimitrango.com
Fungal Strains:
Fungi, including species from the divisions Ascomycota, Mucoromycota, and Basidiomycota, also play a significant role in the breakdown of organic pollutants. nih.govnih.gov Strains of Penicillium, Aspergillus penicilloides, and Mortierella isabellina have shown the ability to degrade 2,4-D. nih.gov An endophytic fungus, Phomopsis sp., isolated from guava leaves, has been identified as a potent degrader of 4-chloro-2-methylphenoxyacetic acid (MCPA), a closely related herbicide. aloki.hu This fungus was able to achieve an 86.89% degradation rate under optimal conditions. aloki.hu The degradation pathway in fungi can differ from that in bacteria, sometimes involving hydroxylation of the aromatic ring. aloki.hu
The selection of a suitable microbial strain for bioaugmentation depends on various factors, including the specific characteristics of the contaminated site, the concentration of the pollutant, and the environmental conditions.
Table 1: Examples of Microbial Strains with 2,4-D Degradation Capability
| Microbial Genus/Species | Type | Key Findings |
|---|---|---|
| Pseudomonas sp. | Bacterium | Can utilize 2,4-D as a sole carbon source. nih.govnih.gov |
| Cupriavidus gilardii | Bacterium | Complete degradation of 10-100 mg/L of 2,4-D within 24 hours. prakritimitrango.com |
| Achromobacter sp. | Bacterium | Capable of mineralizing both 2,4-D and MCPA. nih.gov |
| Sphingomonas sp. | Bacterium | Associated with 2,4-D biodegradation. nih.gov |
| Penicillium sp. | Fungus | Capable of degrading 2,4-D. nih.gov |
| Aspergillus penicilloides | Fungus | Showed superior performance in degrading 2,4-D. nih.gov |
| Mortierella isabellina | Fungus | Showed superior performance in degrading 2,4-D. nih.gov |
| Phomopsis sp. | Fungus | Degraded 86.89% of MCPA under optimal conditions. aloki.hu |
Genetic Engineering of Microorganisms for Enhanced Biodegradation
To further improve the efficiency of bioremediation, scientists are exploring the use of genetic engineering to create microorganisms with enhanced capabilities for degrading pollutants like methyl (2,4-dichlorophenoxy)acetate. This approach involves modifying the genetic makeup of microorganisms to introduce or enhance specific metabolic pathways.
The genes responsible for the degradation of 2,4-D have been extensively studied, particularly the tfd genes found in bacteria like Cupriavidus necator JMP134. researchgate.netnih.govnih.gov These genes encode the enzymes that sequentially break down the herbicide. For example, the tfdA gene codes for an α-ketoglutarate-dependent dioxygenase, which initiates the degradation process by cleaving the side chain of 2,4-D. researchgate.netnih.govasm.org
By harnessing this genetic knowledge, researchers have successfully engineered microorganisms to become more effective degraders. In one study, Escherichia coli was genetically engineered with the complete 2,4-D degradation pathway. prakritimitrango.comnih.gov The engineered strain was able to completely degrade 0.5 mM of 2,4-D within six hours, utilizing it as its sole carbon source. prakritimitrango.comnih.gov This demonstrates the potential of synthetic biology to create "super-bugs" tailored for specific remediation tasks.
Genetically modified plants are also being developed for phytoremediation, the use of plants to clean up contaminated environments. bbau.ac.in Transgenic plants expressing certain genes, such as those for cytochrome P450 enzymes, have shown increased tolerance to and degradation of herbicides. bbau.ac.in While the focus of this article is on the chemical compound, it is worth noting that the principles of genetic engineering are being applied across different biological systems to address herbicide contamination. The use of genetically modified organisms (GMOs) for environmental remediation is a rapidly advancing field with the potential to offer powerful and targeted solutions. researchgate.netasyousow.orgcban.ca
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down a wide range of organic compounds, including persistent herbicides like methyl (2,4-dichlorophenoxy)acetate.
One of the most studied AOPs for the degradation of phenoxyacetic herbicides is photocatalysis, often utilizing titanium dioxide (TiO₂) as a photocatalyst. nih.govresearchgate.net When TiO₂ is exposed to UV light, it generates electron-hole pairs, which then react with water and oxygen to produce hydroxyl radicals. researchgate.net Studies have shown that the photocatalytic degradation of 2,4-D and MCPA in the presence of TiO₂ is an effective method for their removal from aqueous solutions. nih.govresearchgate.net The rate of degradation can be influenced by factors such as pH, with an increase in pH generally leading to a higher degradation rate. nih.govresearchgate.net The addition of hydrogen peroxide (H₂O₂) can further accelerate the reaction rate. nih.govresearchgate.net
Researchers have also investigated the use of modified photocatalysts to enhance degradation efficiency. For example, tungsten oxide-doped zinc oxide nanoparticles have been shown to be effective in the photocatalytic removal of 2,4-D. nih.gov The doping process can reduce the band gap energy of the nanoparticles, making them more efficient at absorbing light and generating reactive oxygen species. nih.gov Similarly, sulfated cerium oxide (CeO₂) materials have been evaluated for their photocatalytic activity in degrading 2,4-D. mdpi.com
Another approach involves using composite materials. For instance, Ag₃PO₄/TiO₂ nanoparticles have demonstrated high efficiency in the photocatalytic degradation of 2,4-D under visible light, achieving up to 98.4% removal under optimal conditions. iwaponline.com The optimal conditions for this system were found to be a pH of 3, a catalyst dose of 1 g/L, and a contact time of 60 minutes. iwaponline.com
Table 2: Efficacy of Different Advanced Oxidation Processes on 2,4-D Degradation
| AOP Method | Catalyst/Conditions | Removal Efficiency | Reference |
|---|---|---|---|
| Photocatalysis | TiO₂ | Effective degradation | nih.govresearchgate.net |
| Photocatalysis with H₂O₂ | TiO₂ and H₂O₂ | Accelerated reaction rate | nih.govresearchgate.net |
| Photocatalysis | Tungsten oxide-doped ZnO nanoparticles | ~80% removal | nih.gov |
| Photocatalysis | Ag₃PO₄/TiO₂ nanoparticles | 98.4% removal | iwaponline.com |
Adsorption and Filtration Techniques for Removal from Aqueous Systems
Adsorption and filtration are physical treatment processes commonly used to remove contaminants from water. These methods are particularly effective for removing organic compounds like methyl (2,4-dichlorophenoxy)acetate from aqueous systems.
Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic molecules. netsolwater.combackpackinglight.comtappwater.co Granular activated carbon (GAC) is widely used in water treatment to remove pesticides and herbicides. backpackinglight.comespwaterproducts.com The effectiveness of activated carbon in removing 2,4-D has been demonstrated in numerous studies. ufu.brresearchgate.netsci-hub.seufu.brnih.gov The adsorption capacity of activated carbon can be influenced by its source material and the activation process used in its production. ufu.brresearchgate.netsci-hub.seufu.br For example, activated carbon derived from olive-waste cake has shown good potential for the removal of 2,4-D. researchgate.net The adsorption process is also affected by factors such as pH, contact time, and the initial concentration of the herbicide. sci-hub.senih.gov Generally, a lower pH favors the adsorption of 2,4-D onto activated carbon. sci-hub.senih.gov
The kinetics of 2,4-D adsorption onto activated carbon often follows a pseudo-second-order model, which suggests that the rate-limiting step is the availability of adsorption sites on the carbon surface. ufu.brresearchgate.net The equilibrium data for 2,4-D adsorption can often be well-described by the Langmuir isotherm model, which assumes a monolayer of adsorbate on a homogeneous surface. researchgate.netsci-hub.se
In addition to activated carbon, other filtration methods can be employed for the removal of herbicides. Membrane filtration, particularly reverse osmosis, is a highly effective technique that uses a semipermeable membrane to remove a wide range of contaminants, including dissolved salts, metals, and organic compounds like herbicides. netsolwater.comespwaterproducts.com Reverse osmosis systems can achieve a 97-99% reduction in herbicides and pesticides. espwaterproducts.com
Metal-organic frameworks (MOFs) are a newer class of materials being explored for their potential in removing pollutants from water. technologynetworks.com These materials have an extremely large surface area and can be customized to selectively adsorb specific molecules. technologynetworks.com
Integrated Remediation Strategies and Their Efficacy
An example of an integrated approach is the combination of photocatalysis with biological treatment. aloki.hu In this strategy, an advanced oxidation process like photocatalysis can be used as a pre-treatment step to break down the complex and persistent herbicide molecules into simpler, more biodegradable intermediates. These intermediates can then be more easily degraded by microorganisms in a subsequent biological treatment step. This approach can be more cost-effective and efficient than using either technology alone.
Another integrated strategy involves combining different filtration techniques. netsolwater.com For instance, a multi-stage filtration system could include a pre-filter for sediment removal, followed by an activated carbon filter to adsorb organic compounds like herbicides, and finally, a reverse osmosis membrane to remove any remaining contaminants. netsolwater.com This layered approach provides redundancy and can effectively remove a broad spectrum of pollutants.
The efficacy of any integrated remediation strategy depends on a careful assessment of the specific contaminants present, their concentrations, and the characteristics of the contaminated site. A well-designed integrated system can provide a robust and comprehensive solution for the management of water and soil contaminated with methyl (2,4-dichlorophenoxy)acetate and other persistent pollutants.
Conclusion and Future Research Directions
Synthesis of Current Knowledge on Methyl (2,4-dichlorophenoxy)acetate
Methyl (2,4-dichlorophenoxy)acetate, an ester of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), serves as a crucial component in various herbicidal formulations. mt.govsigmaaldrich.com 2,4-D, the parent compound, is a systemic herbicide primarily used to control broadleaf weeds in agriculture and for lawn care. mt.govnih.gov It functions as a synthetic auxin, a plant growth regulator, leading to uncontrolled growth and eventual death in susceptible plants. mt.gov The methyl ester form, Methyl (2,4-dichlorophenoxy)acetate, is also utilized in these applications. sigmaaldrich.comnist.gov
The synthesis of Methyl (2,4-dichlorophenoxy)acetate can be achieved through the esterification of 2,4-dichlorophenoxyacetic acid with methanol (B129727). Another method involves the reaction of 2,4-dichlorophenoxide with methyl chloroacetate. google.comgoogle.com These processes are integral to the large-scale production of this and related herbicides. researchgate.net The chemical properties of Methyl (2,4-dichlorophenoxy)acetate are well-documented, with a molecular formula of C9H8Cl2O3 and a molecular weight of 235.06 g/mol . nist.govchemsrc.com
Interactive Table: Chemical Properties of Methyl (2,4-dichlorophenoxy)acetate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H8Cl2O3 | nist.govchemsrc.com |
| Molecular Weight | 235.06 g/mol | nist.govchemsrc.com |
| CAS Number | 1928-38-7 | nist.gov |
Identification of Research Gaps in Environmental Behavior and Biological Effects
Despite its widespread use, significant research gaps remain concerning the environmental fate and biological impacts of Methyl (2,4-dichlorophenoxy)acetate and its parent compound, 2,4-D. The high mobility and persistence of 2,4-D under anaerobic conditions raise concerns about groundwater contamination. nih.gov While the biodegradation of 2,4-D has been studied, a complete understanding of its degradation pathways in various environmental compartments is still lacking. nih.govnih.gov
A meta-analysis of existing studies revealed that exposure to environmentally relevant concentrations of 2,4-D can significantly increase mortality rates in various animal species, with fish and birds being particularly susceptible. nih.gov However, this analysis also highlighted the variability in toxic effects depending on the species, life stage, and exposure route, indicating a need for more nuanced research. nih.gov For instance, the toxicity thresholds for 2,4-D and its derivatives on different microbial communities, including those involved in its degradation, are not fully explored. nih.gov Furthermore, while the acute toxicity of 2,4-D is relatively well-studied, there is a need for more comprehensive research on the long-term, chronic effects of low-level exposure on non-target organisms and ecosystem health.
Future Directions in Mechanistic Toxicology and Ecotoxicology Research
Future research should focus on elucidating the precise molecular mechanisms underlying the toxic effects of Methyl (2,4-dichlorophenoxy)acetate and its metabolites. While it is known that 2,4-D acts as a synthetic auxin in plants, its modes of action in non-target organisms are less understood. mt.gov Investigating the interactions of these compounds with cellular and physiological pathways in animals is crucial for a comprehensive risk assessment.
There is a need to move beyond standard toxicity testing and employ advanced techniques in genomics, proteomics, and metabolomics to identify biomarkers of exposure and effect. This will allow for a more sensitive and predictive assessment of the ecotoxicological risks posed by this herbicide. Furthermore, research should investigate the potential for synergistic or antagonistic effects when Methyl (2,4-dichlorophenoxy)acetate is present in complex mixtures with other environmental contaminants, as is often the case in natural ecosystems. Understanding these interactions is critical for developing accurate environmental quality standards and for predicting the cumulative impacts of chemical stressors on biodiversity.
Advances in Bioremediation and Sustainable Management of Methyl (2,4-dichlorophenoxy)acetate
Recent advancements in bioremediation offer promising solutions for the sustainable management of environments contaminated with Methyl (2,4-dichlorophenoxy)acetate and its parent compound. The isolation and characterization of microbial strains capable of degrading 2,4-D as a sole carbon and energy source is a significant step forward. nih.govnih.gov For example, a strain of Achromobacter sp. has been shown to efficiently mineralize both 2,4-D and the related herbicide MCPA. nih.gov Similarly, a Pseudomonas cepacia strain has demonstrated the ability to degrade 2,4-D under various environmental conditions. nih.gov
Synthetic biology approaches are also being explored to engineer microorganisms with enhanced degradation capabilities. nih.gov Researchers have successfully created an engineered Escherichia coli strain with a reconstructed metabolic pathway for the complete degradation of 2,4-D, demonstrating rapid and effective remediation in both water and soil. nih.gov Another innovative approach involves the use of metal-organic frameworks (MOFs) for the efficient adsorption and removal of 2,4-D from aqueous solutions. acs.org These advanced materials exhibit high surface areas and can be tailored for specific pollutant removal, offering a reusable and effective technology for water treatment. acs.org Future research in this area should focus on optimizing these bioremediation and adsorption technologies for large-scale field applications and integrating them into broader sustainable land and water management strategies to mitigate the environmental impact of this widely used herbicide.
Q & A
Q. What laboratory synthesis methods are commonly used for Methyl (2,4-dichlorophenoxy)acetate?
The esterification of 2,4-dichlorophenoxyacetic acid with methanol in the presence of concentrated sulfuric acid as a catalyst is a standard approach. For example, refluxing equimolar amounts of the acid and methanol with sulfuric acid for 4 hours, followed by isolation via ice-water precipitation and recrystallization from ethanol, yields the product . This method mirrors protocols for analogous phenoxyacetate esters, ensuring reproducibility in small-scale syntheses.
Q. What key physical properties (e.g., solubility, boiling point) are critical for experimental handling of Methyl (2,4-dichlorophenoxy)acetate?
Key properties include:
- Molecular weight : 235.064 g/mol (CAS 1928-38-7) .
- Boiling point : ~119°C at atmospheric pressure .
- Solubility : High solubility in organic solvents like ethanol and acetone, but low aqueous solubility (<1 g/L at 25°C) . These parameters guide solvent selection for reactions, crystallization, and toxicity assays.
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in Methyl (2,4-dichlorophenoxy)acetate derivatives?
Crystallographic refinement using programs like SHELXL (via SHELX suite) enables precise determination of bond angles, torsion angles, and intermolecular interactions (e.g., C–H···π contacts). For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.47 Å, b = 10.47 Å, c = 12.28 Å) have been reported for chlorinated analogs, aiding in conformational analysis . Displacement ellipsoids at 50% probability levels validate thermal motion and disorder modeling .
Q. What methodologies assess the environmental toxicity and metabolic pathways of Methyl (2,4-dichlorophenoxy)acetate?
- Toxicokinetic studies : Use radiolabeled compounds (e.g., ¹⁴C-tracers) to track absorption, distribution, and excretion in model organisms.
- Metabolite profiling : LC-MS/MS identifies degradation products like 2,4-dichlorophenol and glycine conjugates .
- Ecotoxicology assays : Daphnia magna acute toxicity tests (EC₅₀) and soil half-life measurements under OECD guidelines evaluate environmental persistence .
Q. How do structural modifications (e.g., alkyl chain length in ester groups) influence the physicochemical behavior of 2,4-dichlorophenoxyacetate derivatives?
Comparative studies of methyl (C9H8Cl2O3), ethyl (C10H10Cl2O3), and butyl (C12H14Cl2O3) esters reveal:
- Lipophilicity : LogP increases with longer alkyl chains (methyl: ~2.8; butyl: ~4.2), affecting membrane permeability .
- Volatility : Methyl ester exhibits higher vapor pressure (0.12 mPa at 25°C) than butyl derivatives, influencing field application methods .
- Hydrolytic stability : Methyl esters degrade faster in alkaline conditions (t₁/₂ = 12 h at pH 9) compared to ethyl analogs (t₁/₂ = 48 h) .
Data Contradictions and Resolution
Q. How can discrepancies in reported melting points or spectral data for Methyl (2,4-dichlorophenoxy)acetate be resolved?
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, as impurities (e.g., unreacted acid) skew melting points .
- Standardized characterization : Cross-reference IR (C=O stretch at 1740 cm⁻¹) and ¹H NMR (δ 3.78 ppm for methoxy group) with databases like NIST Chemistry WebBook .
Methodological Best Practices
Q. What analytical techniques are optimal for quantifying Methyl (2,4-dichlorophenoxy)acetate in complex matrices (e.g., soil, biological samples)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
